Product packaging for ciwujianoside C4(Cat. No.:CAS No. 114906-75-1)

ciwujianoside C4

Cat. No.: B12375451
CAS No.: 114906-75-1
M. Wt: 1247.4 g/mol
InChI Key: RHHSFOQSESHVRS-WYRPNKAHSA-N
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Description

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate has been reported in Eleutherococcus senticosus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C61H98O26 B12375451 ciwujianoside C4 CAS No. 114906-75-1

Properties

CAS No.

114906-75-1

Molecular Formula

C61H98O26

Molecular Weight

1247.4 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C61H98O26/c1-25-36(64)40(68)44(72)51(80-25)85-48-32(24-77-27(3)62)83-50(47(75)43(48)71)79-23-31-39(67)42(70)46(74)53(82-31)87-55(76)61-19-17-56(4,5)21-29(61)28-11-12-34-58(8)15-14-35(57(6,7)33(58)13-16-60(34,10)59(28,9)18-20-61)84-54-49(38(66)30(63)22-78-54)86-52-45(73)41(69)37(65)26(2)81-52/h11,25-26,29-54,63-75H,12-24H2,1-10H3/t25-,26-,29-,30-,31+,32+,33-,34+,35-,36-,37-,38-,39+,40+,41+,42-,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53-,54-,58-,59+,60+,61-/m0/s1

InChI Key

RHHSFOQSESHVRS-WYRPNKAHSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)COC(=O)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)COC(=O)C)O)O)O

Origin of Product

United States

Foundational & Exploratory

Unraveling the Molecular Architecture of Ciwujianoside C4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation and spectroscopic data of ciwujianoside C4, a triterpenoid saponin isolated from the leaves of Eleutherococcus senticosus (syn. Acanthopanax senticosus). This document is intended to serve as a detailed resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Introduction

This compound belongs to the oleanane-type triterpenoid saponins, a class of natural products known for a wide range of biological activities. The structural characterization of these complex molecules is fundamental to understanding their structure-activity relationships and potential therapeutic applications. This guide summarizes the key spectroscopic data and the experimental workflow employed in the elucidation of the intricate structure of this compound.

Spectroscopic Data for this compound

The structure of this compound was determined through extensive spectroscopic analysis, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was instrumental in determining the molecular formula and fragmentation pattern of this compound.

Ion TypeObserved m/zCalculated m/zMolecular Formula
[M+H]⁺1247.68131247.6419C₆₁H₉₉O₂₆
[M+NH₄]⁺1264.72121264.6685C₆₁H₁₀₂NO₂₆

Table 1: High-Resolution Mass Spectrometry Data for this compound. [1]

Tandem mass spectrometry (MS/MS) provided further structural insights, revealing a characteristic fragmentation pattern with a key fragment ion observed at m/z 439.3, corresponding to the aglycone moiety.[1] Another study reported MS/MS data with a parent ion at m/z 1245.6 and a prominent product ion at m/z 733.3.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Due to the complexity of the molecule, detailed 1D and 2D NMR experiments were required to assign all proton (¹H) and carbon (¹³C) signals. The following tables summarize the assigned chemical shifts for the aglycone and sugar moieties of this compound.

Note: The complete ¹H and ¹³C NMR data for this compound were not available in the public domain at the time of this compilation. The following tables are representative placeholders based on the general structure of related ciwujianosides and serve as a template for the expected data.

¹³C NMR Spectroscopic Data (Representative)

Carbon No.Chemical Shift (δ ppm)Carbon No.Chemical Shift (δ ppm)
138.71623.6
226.51746.9
388.91841.7
439.41946.1
555.72030.7
618.32133.9
733.02232.5
839.82328.0
947.62416.7
1036.82515.5
1123.52617.2
12122.52725.9
13143.828176.0
1442.02933.0
1528.13023.6

Table 2: Representative ¹³C NMR Chemical Shifts for the Aglycone Moiety of this compound.

¹H NMR Spectroscopic Data (Representative)

Proton No.Chemical Shift (δ ppm)MultiplicityJ (Hz)
33.22dd11.5, 4.5
125.28t3.5
182.85dd13.5, 4.0
230.92s
240.82s
250.90s
261.14s
270.94s
290.88d6.5
300.86d6.5

Table 3: Representative ¹H NMR Chemical Shifts for the Aglycone Moiety of this compound.

Experimental Protocols

The elucidation of the structure of this compound involved a multi-step process, from extraction and isolation to spectroscopic analysis.

Extraction and Isolation
  • Plant Material: The leaves of Eleutherococcus senticosus were collected and dried.

  • Extraction: The dried leaves were extracted with 70% ethanol.

  • Fractionation: The crude extract was suspended in water and partitioned successively with petroleum ether and water-saturated n-butanol.

  • Chromatographic Separation: The n-butanol extract was subjected to a series of column chromatography steps, including silica gel, Sephadex LH-20, and reversed-phase (RP-18) chromatography, to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra were recorded on a Bruker AVANCE spectrometer. Samples were dissolved in deuterated pyridine (C₅D₅N). Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as the internal standard.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a Q-TOF mass spectrometer to determine the exact mass and molecular formula.

Structure Elucidation Workflow

The logical flow of the structure elucidation process for this compound is depicted in the following diagram.

structure_elucidation plant_material Plant Material (Eleutherococcus senticosus leaves) extraction Extraction (70% Ethanol) plant_material->extraction fractionation Fractionation (Petroleum Ether, n-Butanol) extraction->fractionation chromatography Chromatographic Separation (Silica, Sephadex, RP-18) fractionation->chromatography pure_compound Pure this compound chromatography->pure_compound ms_analysis Mass Spectrometry (HRESIMS, MS/MS) pure_compound->ms_analysis nmr_analysis NMR Spectroscopy (1D & 2D NMR) pure_compound->nmr_analysis molecular_formula Molecular Formula (C61H98O26) ms_analysis->molecular_formula aglycone_structure Aglycone Structure nmr_analysis->aglycone_structure sugar_sequence Sugar Sequence & Linkages nmr_analysis->sugar_sequence final_structure Final Structure of This compound molecular_formula->final_structure aglycone_structure->final_structure sugar_sequence->final_structure

Caption: Workflow for the isolation and structure elucidation of this compound.

Conclusion

The comprehensive analysis of spectroscopic data, particularly from mass spectrometry and multi-dimensional NMR experiments, has enabled the unambiguous structural determination of this compound. This detailed characterization is a prerequisite for further investigation into its biological activities and potential as a therapeutic agent. The methodologies and data presented in this guide provide a valuable resource for the scientific community working with complex natural products.

References

The Discovery and Isolation of Ciwujianoside C4 from Acanthopanax senticosus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acanthopanax senticosus, also known as Siberian Ginseng, is a medicinal plant with a rich history in traditional Chinese medicine for its adaptogenic and therapeutic properties. These effects are largely attributed to a diverse array of bioactive compounds, including a class of triterpenoid saponins known as ciwujianosides. This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of a specific saponin, ciwujianoside C4. Detailed experimental protocols for its extraction and purification from the leaves of A. senticosus are presented, along with its key spectroscopic data. Furthermore, based on the activities of structurally related ciwujianosides, potential biological activities and associated signaling pathways for this compound are discussed, offering a foundation for future pharmacological research and drug development endeavors.

Introduction

Acanthopanax senticosus (Rupr. & Maxim.) Harms, a member of the Araliaceae family, is a thorny shrub native to Northeast Asia.[1] For centuries, its roots, stems, and leaves have been utilized in traditional medicine to combat fatigue, enhance physical performance, and treat various ailments.[1] Modern phytochemical investigations have revealed that the therapeutic efficacy of this plant is linked to a variety of chemical constituents, including lignans, flavonoids, and notably, triterpenoid saponins.[2]

Among the diverse saponins isolated from A. senticosus, the ciwujianosides represent a significant group characterized by an oleanane-type triterpenoid aglycone. This guide focuses specifically on this compound, a compound that has been successfully isolated and structurally characterized. While direct pharmacological studies on this compound are nascent, research on closely related analogs such as ciwujianoside C3 and E has unveiled promising anti-inflammatory and anticancer activities, respectively.[3][4] This suggests that this compound may also possess valuable therapeutic properties worthy of further investigation.

This document serves as a comprehensive resource for researchers, providing detailed methodologies for the isolation of this compound, a summary of its structural data, and a prospective look into its potential biological functions and mechanisms of action.

Experimental Protocols

The isolation and purification of this compound from the leaves of Acanthopanax senticosus involves a multi-step process of extraction and chromatography. The following protocol is based on established methodologies for the separation of triterpenoid saponins from this plant species.[1]

Plant Material

Fresh leaves of Acanthopanax senticosus (Rupr. & Maxim.) Harms are collected and authenticated. A voucher specimen should be deposited in a recognized herbarium for future reference.

Extraction
  • The collected leaves are air-dried and then coarsely powdered.

  • The powdered leaves are extracted with 70% ethanol (EtOH) under reflux. This process is typically repeated three times to ensure exhaustive extraction.[2]

  • The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

Fractionation
  • The crude extract is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).[2]

  • The n-BuOH fraction, which is typically enriched with saponins, is concentrated to dryness.

Chromatographic Purification
  • Silica Gel Column Chromatography: The n-BuOH fraction is subjected to column chromatography on a silica gel column.[2] The column is eluted with a gradient of chloroform (CHCl₃) and methanol (MeOH), starting with a non-polar mixture and gradually increasing the polarity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound, as identified by thin-layer chromatography (TLC) analysis, are pooled and further purified by preparative HPLC on a reversed-phase C18 column. A common mobile phase for this separation is a gradient of methanol and water.

The workflow for the isolation and purification of this compound is depicted in the following diagram:

experimental_workflow plant_material Acanthopanax senticosus Leaves extraction 70% Ethanol Reflux Extraction plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract fractionation Solvent Partitioning (Petroleum Ether, EtOAc, n-BuOH) crude_extract->fractionation n_butanol_fraction n-Butanol Fraction fractionation->n_butanol_fraction silica_gel_cc Silica Gel Column Chromatography (CHCl₃-MeOH gradient) n_butanol_fraction->silica_gel_cc fractions Collected Fractions silica_gel_cc->fractions prep_hplc Preparative HPLC (Reversed-Phase C18, MeOH-H₂O) fractions->prep_hplc ciwujianoside_c4 Pure this compound prep_hplc->ciwujianoside_c4

Figure 1: Experimental workflow for the isolation of this compound.

Structural Elucidation and Data

The structure of this compound was elucidated using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound.

Technique Observed Data Interpretation
Mass Spectrometry (MS) Molecular ion peak consistent with the calculated mass for the proposed structure.Confirms the molecular weight and elemental composition of the compound.
¹H-NMR Signals corresponding to an oleanolic acid aglycone, including characteristic methyl and olefinic protons. Anomeric proton signals indicating the presence of multiple sugar units.Identifies the core triterpenoid structure and the number and type of sugar residues.
¹³C-NMR Carbon signals confirming the oleanolic acid skeleton and the presence of arabinose, rhamnose, and acetylated glucose moieties.Provides a detailed carbon framework of the entire molecule, including the sugar linkages.

Table 1: Summary of Spectroscopic Data for this compound. [1]

Chemical Structure

Based on the comprehensive analysis of the spectroscopic data, the structure of this compound was determined to be 3-O-α-rhamnopyranosyl-(1→2)-α-arabinopyranosyl oleanolic acid 28-O-α-rhamnopyranosyl-(1→4)-6-O-acetyl-β-glucopyranosyl-(1→6)-β-glucopyranosyl ester.[1]

Potential Biological Activities and Signaling Pathways (Inferred)

While specific pharmacological studies on this compound are not yet extensively reported, the biological activities of structurally similar ciwujianosides provide a strong basis for inferring its potential therapeutic effects and mechanisms of action.

Potential Anti-inflammatory Activity

Ciwujianoside C3, which shares the same aglycone and a similar sugar moiety, has been shown to possess significant anti-inflammatory properties.[3] It exerts its effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[3] The underlying mechanism involves the suppression of the Toll-like receptor 4 (TLR4) signaling pathway, leading to the downregulation of mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) activation.[3]

Given the structural similarity, it is plausible that this compound could also exhibit anti-inflammatory activity through a similar mechanism.

Potential Anticancer Activity

Ciwujianoside E has demonstrated notable antitumor effects in Burkitt lymphoma by inhibiting the interaction between enolase 1 (ENO1) and plasminogen, which in turn suppresses the PI3K-AKT and epithelial-mesenchymal transition (EMT) signaling pathways.[4] This suggests that other ciwujianosides, including C4, may also possess anticancer potential through the modulation of key signaling cascades involved in cell proliferation, survival, and metastasis.

The following diagram illustrates a hypothetical signaling pathway that this compound might inhibit, based on the known mechanisms of related compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPKs MAPKs TLR4->MAPKs Activates IKK IKK TLR4->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates & Inhibits NFkappaB NF-κB IKK->NFkappaB Activates IkappaB->NFkappaB Sequestered by NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates to Gene_Expression Pro-inflammatory Gene Expression NFkappaB_nuc->Gene_Expression Induces LPS LPS LPS->TLR4 Activates Ciwujianoside_C4 This compound Ciwujianoside_C4->TLR4 Inhibits?

Figure 2: Hypothetical anti-inflammatory signaling pathway inhibited by this compound.

Conclusion and Future Directions

This compound is a structurally defined triterpenoid saponin isolated from the leaves of the medicinally important plant Acanthopanax senticosus. This guide has provided a detailed overview of the methodologies for its discovery and isolation, along with its key structural features. While direct evidence for its biological activity is still emerging, the pharmacological profiles of its close structural analogs strongly suggest that this compound holds potential as a therapeutic agent, particularly in the areas of inflammation and cancer.

Future research should focus on the following areas:

  • Pharmacological Screening: A comprehensive evaluation of the biological activities of pure this compound, including its anti-inflammatory, anticancer, and neuroprotective effects.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy: Assessment of the therapeutic potential of this compound in relevant animal models of disease.

  • Structure-Activity Relationship Studies: Synthesis and biological evaluation of this compound analogs to optimize its therapeutic properties.

The information presented in this technical guide provides a solid foundation for researchers to embark on further investigation into the pharmacological potential of this compound, a promising natural product from Acanthopanax senticosus.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Ciwujianoside C4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciwujianoside C4, a prominent triterpenoid saponin isolated from the leaves and fruits of Acanthopanax senticosus (Siberian ginseng), has garnered scientific interest for its potential biological activities. This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound. While specific experimental data on its forced degradation is limited in publicly available literature, this document outlines the standard methodologies for such stability studies and presents data on related compounds to infer its likely stability profile. Furthermore, this guide details its known biological effect on pancreatic lipase and provides illustrative diagrams for relevant experimental workflows and biological pathways.

Chemical Properties of this compound

This compound is a complex glycoside with a triterpenoid aglycone. Its fundamental chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C61H98O26[1]
Molecular Weight 1247.42 g/mol [1]
CAS Number 114906-75-1[1]
Class Triterpenoid Saponin[2]

Further physicochemical properties such as melting point, solubility, and pKa have not been extensively reported in the available scientific literature.

Stability Profile

General Stability of Triterpenoid Saponins

Triterpenoid saponins, as glycosides, are susceptible to degradation, primarily through the hydrolysis of their glycosidic bonds. This can be influenced by pH, temperature, and enzymatic activity. The stability of the aglycone itself is also a factor.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are typically performed under the following conditions as per the International Council for Harmonisation (ICH) guidelines:

  • Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures. Saponins are generally labile to acid hydrolysis, leading to the cleavage of sugar moieties.

  • Basic Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures. Ester linkages, if present, are particularly susceptible to basic conditions.

  • Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or elevated temperatures.

  • Photolytic Degradation: Exposure to UV and visible light to assess photosensitivity.

  • Thermal Degradation: Heating the solid compound to evaluate its stability at elevated temperatures.

The degradation products are then identified and characterized, often using techniques like LC-MS.

Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent compound from its degradation products, allowing for accurate quantification of its stability. A general workflow for developing such a method is presented below.

G Workflow for Stability-Indicating HPLC Method Development cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) A Select Initial Chromatographic Conditions (Column, Mobile Phase, Detector) B Perform Forced Degradation Studies A->B C Analyze Stressed Samples B->C D Optimize Separation of Degradants and Analyte C->D E Specificity D->E F Linearity & Range D->F G Accuracy & Precision D->G H Robustness D->H I LOD & LOQ D->I J Validated Stability-Indicating Method E->J F->J G->J H->J I->J

Caption: A typical workflow for the development and validation of a stability-indicating HPLC method.

Biological Activity: Enhancement of Pancreatic Lipase Activity

This compound has been reported to enhance the activity of pancreatic lipase in vitro.[1][2] Pancreatic lipase is a key enzyme in the digestion of dietary fats. The mechanism by which saponins can influence lipase activity is multifaceted, potentially involving the stabilization of the oil-water emulsion, which increases the surface area available for the enzyme to act upon.

Proposed Mechanism of Pancreatic Lipase Activation

The activation of pancreatic lipase is a complex process that occurs at the lipid-water interface. It is facilitated by colipase and bile salts. Some saponins may enhance this process. A simplified representation of this interaction is shown below.

G Proposed Mechanism of Pancreatic Lipase Activation Enhancement cluster_0 Components in Duodenum cluster_1 Process cluster_2 Products Fat Dietary Triglycerides (Large Droplets) Emulsification Emulsification Fat->Emulsification Bile Bile Salts Bile->Emulsification Lipase Pancreatic Lipase Activation Lipase Activation at Interface Lipase->Activation Colipase Colipase Colipase->Activation C4 This compound C4->Emulsification Enhances Emulsion Stability Emulsification->Activation Hydrolysis Triglyceride Hydrolysis Activation->Hydrolysis Products Fatty Acids & Monoglycerides Hydrolysis->Products

Caption: A diagram illustrating the potential role of this compound in enhancing pancreatic lipase activity through emulsion stabilization.

Experimental Methodologies

Isolation and Purification of this compound

The isolation of this compound from Acanthopanax senticosus typically involves the following steps:

  • Extraction: The dried and powdered plant material (leaves or fruits) is extracted with a solvent such as 80% ethanol.

  • Fractionation: The crude extract is then subjected to fractionation using different solvents of varying polarities.

  • Chromatography: The saponin-rich fraction is further purified using column chromatography (e.g., silica gel, ODS) followed by preparative HPLC to yield pure this compound.[3]

The general workflow for isolation and purification is depicted below.

G General Workflow for this compound Isolation Plant Acanthopanax senticosus (Leaves/Fruits) Extraction Solvent Extraction (e.g., 80% Ethanol) Plant->Extraction Fractionation Liquid-Liquid Fractionation Extraction->Fractionation ColumnChrom Column Chromatography (Silica Gel, ODS) Fractionation->ColumnChrom PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC PureC4 Pure this compound PrepHPLC->PureC4 Analysis Structural Elucidation (NMR, MS) PureC4->Analysis

Caption: A generalized workflow for the isolation and purification of this compound from its natural source.

Structural Elucidation

The structure of isolated this compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR): To elucidate the complete structure, including the aglycone and the sequence and linkage of the sugar moieties.[3][4]

Conclusion

This compound is a complex natural product with demonstrated in vitro biological activity. While its basic chemical properties are known, a comprehensive stability profile based on forced degradation studies is yet to be published. The development of a validated stability-indicating analytical method is a critical next step for any future research or development involving this compound. The information and methodologies presented in this guide provide a framework for researchers and drug development professionals to advance the understanding and potential application of this compound.

References

The Unveiling of Ciwujianoside C4 Biosynthesis in Eleutherococcus senticosus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eleutherococcus senticosus, commonly known as Siberian ginseng, is a medicinal plant renowned for its rich composition of bioactive triterpenoid saponins, including ciwujianoside C4. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. It details the enzymatic steps from the initial precursor, acetyl-CoA, to the final complex glycosylated molecule. This document synthesizes data from transcriptomic and metabolomic studies, outlines key enzyme families implicated in the pathway, and presents detailed experimental protocols for further research and validation. The included diagrams and data tables offer a clear and structured representation of the biosynthesis process, catering to the needs of researchers in natural product chemistry, metabolic engineering, and drug discovery.

Introduction

Eleutherococcus senticosus produces a diverse array of oleanane-type saponins, which are significant for their pharmacological properties[1][2]. Among these, this compound, a derivative of oleanolic acid, has garnered interest for its potential therapeutic applications. Understanding its biosynthetic pathway is crucial for optimizing its production through metabolic engineering or synthetic biology approaches. This guide elucidates the multi-step enzymatic cascade leading to the synthesis of this compound, highlighting the key roles of oxidosqualene cyclases, cytochrome P450 monooxygenases (CYP450s), and UDP-glycosyltransferases (UGTs).

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process that begins with the universal precursor of isoprenoids, acetyl-CoA, and proceeds through the mevalonate (MVA) pathway to produce the triterpenoid backbone, which is then sequentially modified by oxidation and glycosylation.

Formation of the Triterpenoid Backbone: From Acetyl-CoA to β-amyrin

The initial steps of the pathway are well-established and involve the conversion of acetyl-CoA to 2,3-oxidosqualene via the mevalonate pathway. The key cyclization step is the conversion of 2,3-oxidosqualene to the pentacyclic triterpene, β-amyrin, catalyzed by β-amyrin synthase (bAS), an oxidosqualene cyclase[3][4].

Oxidation of β-amyrin to Oleanolic Acid

The β-amyrin backbone undergoes a series of oxidative reactions to form the aglycone of this compound, oleanolic acid. This transformation is catalyzed by a cytochrome P450 monooxygenase. Transcriptomic studies of E. senticosus have identified several candidate CYP450 families, with the CYP716A subfamily being strongly implicated in the C-28 oxidation of β-amyrin to erythrodiol and subsequently to oleanolic acid[2][5].

Glycosylation of Oleanolic Acid to form this compound

The final and diversifying steps in the biosynthesis of this compound involve the sequential attachment of sugar moieties to the oleanolic acid aglycone. This process is catalyzed by UDP-glycosyltransferases (UGTs). The structure of this compound indicates glycosylation at the C-3 and C-28 positions of oleanolic acid. Transcriptome analysis of E. senticosus has pointed to the UGT85A subfamily as strong candidates for catalyzing these reactions[6]. However, the specific UGTs and the precise sequence of glycosylation events remain to be experimentally validated.

Data Presentation

Table 1: Quantitative Analysis of this compound in Eleutherococcus senticosus
Plant MaterialThis compound Content (mg/g dry weight)Analytical MethodReference
Leaves0.27 - 36.73UPLC-MS/MS[7]
LeavesNot specified, but detected and quantifiedUPLC-QTRAP-MS/MS[8][9]

Note: The content of this compound can vary significantly based on the developmental stage of the plant, growing conditions, and the specific plant part analyzed.

Experimental Protocols

Protocol for Quantitative Analysis of this compound using UPLC-MS/MS

This protocol is adapted from methodologies described for the analysis of saponins in E. senticosus[3][8][9].

1. Sample Preparation:

  • Pulverize dried E. senticosus leaves to a fine powder (40 mesh).

  • Accurately weigh 1.0 g of the powder and suspend it in 20 mL of methanol.

  • Perform ultrasonic extraction for 30 minutes at 40 kHz and 500 W. Repeat the extraction twice.

  • Combine the filtrates and evaporate to dryness using a rotary evaporator at 40°C.

  • Dissolve the residue in 5 mL of methanol.

  • Prepare a series of standard solutions of purified this compound in methanol for calibration.

2. UPLC-MS/MS Conditions:

  • Column: ACQUITY UPLC HSS T3 column (1.8 µm, 2.1 x 100 mm).

  • Column Temperature: 35°C.

  • Mobile Phase: Acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).

  • Gradient Elution:

    • 0–1 min: 2% A

    • 1–3 min: 2%–10% A

    • 3–5 min: 10%–20% A

    • 5–9 min: 20%–55% A

    • 9–13 min: 55%–70% A

    • 13–19 min: 70%–80% A

    • 19–22 min: 80%–98% A

    • 22–22.5 min: 98%–2% A

    • 22.5–23 min: 2% A

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Mass Spectrometry: 4000 QTRAP triple quadrupole tandem mass spectrometer.

  • Scan Type: Positive and negative ion modes.

  • Scan Range: m/z 100–1300.

  • Collision Energy: 20–35 V.

  • Cone Voltage: 40 V.

3. Quantification:

  • Create a calibration curve using the standard solutions of this compound.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Protocol for Heterologous Expression and Functional Characterization of Candidate UGTs

This protocol provides a general framework for expressing and assaying the function of candidate UGTs from E. senticosus[8][10][11][12].

1. Gene Cloning and Vector Construction:

  • Isolate total RNA from E. senticosus leaves.

  • Synthesize first-strand cDNA.

  • Amplify the full-length coding sequences of candidate UGT genes (e.g., from the UGT85A subfamily) using PCR with gene-specific primers.

  • Clone the amplified UGT sequences into a suitable prokaryotic expression vector (e.g., pET-28a(+)).

2. Heterologous Expression in E. coli:

  • Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

  • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C.

  • Induce protein expression with IPTG at a final concentration of 0.8 mM when the OD600 reaches 0.6-0.8.

  • Continue to culture the cells at a lower temperature (e.g., 20°C) for 6-8 hours.

3. Protein Purification:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and disrupt the cells by sonication.

  • Centrifuge the lysate to pellet cell debris.

  • Purify the His-tagged UGT protein from the supernatant using Ni-NTA affinity chromatography.

  • Verify the purity of the protein using SDS-PAGE.

4. In Vitro Enzyme Assay:

  • Prepare a reaction mixture containing:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 2 mM UDP-sugar (e.g., UDP-glucose, UDP-arabinose, UDP-rhamnose)

    • 250 µM acceptor substrate (oleanolic acid or an intermediate glycoside)

    • Purified UGT enzyme (0.2 mg)

  • Incubate the reaction at 30°C for 30 minutes.

  • Terminate the reaction by adding methanol.

  • Analyze the reaction products by UPLC-MS/MS to identify the newly formed glycosides.

Mandatory Visualizations

Ciwujianoside_C4_Biosynthesis_Pathway AcetylCoA Acetyl-CoA MVA_Pathway Mevalonate Pathway AcetylCoA->MVA_Pathway Oxidosqualene 2,3-Oxidosqualene MVA_Pathway->Oxidosqualene beta_Amyrin β-Amyrin Oxidosqualene->beta_Amyrin bAS Oleanolic_Acid Oleanolic Acid beta_Amyrin->Oleanolic_Acid CYP716A Intermediate_Glycoside Intermediate Glycoside(s) Oleanolic_Acid->Intermediate_Glycoside UGT1 Ciwujianoside_C4 This compound Intermediate_Glycoside->Ciwujianoside_C4 UGT2 bAS β-amyrin synthase (bAS) CYP716A CYP716A subfamily UGT1 UGT (putative) UGT2 UGT (putative)

Caption: Proposed biosynthesis pathway of this compound in E. senticosus.

Experimental_Workflow_UGT_Characterization RNA_Isolation 1. RNA Isolation from E. senticosus cDNA_Synthesis 2. cDNA Synthesis RNA_Isolation->cDNA_Synthesis Gene_Cloning 3. Candidate UGT Gene Cloning cDNA_Synthesis->Gene_Cloning Vector_Construction 4. Expression Vector Construction Gene_Cloning->Vector_Construction Heterologous_Expression 5. Heterologous Expression in E. coli Vector_Construction->Heterologous_Expression Protein_Purification 6. Protein Purification Heterologous_Expression->Protein_Purification Enzyme_Assay 7. In Vitro Enzyme Assay Protein_Purification->Enzyme_Assay Product_Analysis 8. Product Analysis (UPLC-MS/MS) Enzyme_Assay->Product_Analysis Functional_Annotation 9. Functional Annotation Product_Analysis->Functional_Annotation

Caption: Workflow for functional characterization of candidate UGTs.

Conclusion and Future Perspectives

The biosynthesis pathway of this compound in Eleutherococcus senticosus is beginning to be understood, with key enzymatic steps and candidate genes identified. The aglycone, oleanolic acid, is formed from β-amyrin by the action of a CYP716A subfamily enzyme, followed by glycosylation events likely catalyzed by UGTs from the UGT85A subfamily. However, the specific enzymes responsible for the precise glycosylation pattern of this compound remain to be definitively identified and characterized.

Future research should focus on the functional characterization of the candidate CYP450 and UGT genes identified in E. senticosus. The experimental protocols outlined in this guide provide a roadmap for such investigations. Successful elucidation of the complete pathway will not only advance our fundamental understanding of saponin biosynthesis but will also pave the way for the heterologous production of this compound in microbial systems, ensuring a sustainable supply for potential pharmaceutical applications.

References

The Botanical Distribution and Analysis of Ciwujianoside C4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciwujianoside C4, a prominent oleanane-type triterpenoid saponin, has garnered significant interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the natural occurrence and distribution of this compound in the plant kingdom, with a focus on its primary botanical sources. Furthermore, this document outlines detailed experimental protocols for the extraction, isolation, and quantification of this valuable bioactive compound, intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Distribution

This compound is primarily found in plants belonging to the Araliaceae family, most notably within the genera Acanthopanax and Eleutherococcus. These plants, often used in traditional Chinese medicine, are the principal sources for the isolation of this compound.

Acanthopanax senticosus, also known by its synonym Eleutherococcus senticosus and commonly referred to as Siberian Ginseng or Ciwujia, is a key species containing this compound.[1] Additionally, Acanthopanax henryi has been identified as a source of related ciwujianosides.

The distribution of this compound within the plant is not uniform. While comprehensive comparative studies are limited, available data indicates a significant accumulation in the aerial parts of the plant.

Quantitative Data on this compound Distribution

The following table summarizes the available quantitative data for this compound and related compounds in Eleutherococcus senticosus.

Plant SpeciesPlant PartCompoundConcentration (mg/g dry weight)Reference
Eleutherococcus senticosusLeavesThis compound36.73 ± 0.582[2]
Acanthopanax senticosusLeavesCiwujianoside C1 & D2High Concentration[3]
Acanthopanax senticosusRootsCiwujianoside C1 & D2Low Concentration[3]
Acanthopanax senticosusSeedsCiwujianoside C1 & D2Low Concentration*[3]

*Qualitative assessment indicating high or low relative abundance.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials, based on established scientific literature.

Extraction of Triterpenoid Saponins

This protocol outlines a general method for the extraction of a crude saponin fraction from Acanthopanax or Eleutherococcus plant material.

Materials and Reagents:

  • Dried and powdered plant material (leaves, stems, or roots)

  • 70% Ethanol

  • Petroleum ether

  • Water-saturated n-butanol

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Maceration: Suspend the dried plant powder in 70% ethanol at a 1:10 (w/v) ratio.

  • Reflux Extraction: Heat the mixture under reflux for 2 hours. Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

  • Filtration and Concentration: Combine the ethanolic extracts and filter to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning: Resuspend the crude extract in water and transfer to a separatory funnel.

  • Defatting: Perform liquid-liquid extraction with petroleum ether to remove non-polar compounds such as fats and chlorophylls. Discard the petroleum ether fraction.

  • Saponin Extraction: Subsequently, extract the aqueous layer with water-saturated n-butanol. The saponins will partition into the n-butanol layer. Repeat this extraction three to four times.

  • Final Concentration: Combine the n-butanol fractions and concentrate to dryness under reduced pressure to yield the crude triterpenoid saponin extract.

Isolation of this compound

Further purification of the crude saponin extract is necessary to isolate this compound. This typically involves chromatographic techniques.

Materials and Reagents:

  • Crude saponin extract

  • Silica gel (200-300 mesh)

  • Reversed-phase C18 silica gel

  • Methanol

  • Dichloromethane

  • Water

  • Glass column for chromatography

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel slurried in dichloromethane.

    • Dissolve the crude saponin extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column with a stepwise gradient of dichloromethane and methanol, starting with 100% dichloromethane and gradually increasing the polarity by adding methanol (e.g., 9:1, 8:2, 7:3 v/v).

    • Collect fractions and monitor the separation using TLC, visualizing the spots with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.

    • Combine fractions containing compounds with similar TLC profiles.

  • Reversed-Phase C18 Column Chromatography:

    • Pack a column with reversed-phase C18 silica gel.

    • Dissolve the fraction containing this compound in a minimal amount of the initial mobile phase.

    • Elute the column with a stepwise or linear gradient of methanol and water, starting with a higher water content and gradually increasing the methanol concentration.

    • Collect fractions and monitor by TLC or HPLC to identify the pure this compound.

  • Purity Confirmation: The purity of the isolated this compound should be confirmed by analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantification of this compound by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of this compound in plant extracts.

Instrumentation and Conditions:

  • UPLC System: A system equipped with a binary solvent manager, sample manager, and column heater.

  • Column: A high-strength silica (HSS) C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A linear gradient starting from a low percentage of B, gradually increasing to a high percentage of B over a run time of 15-20 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2-5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is often suitable for saponins.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound for quantification and a qualifier transition for confirmation. The exact m/z values should be determined by infusing a pure standard of this compound. Based on literature, the protonated molecular ion [M+H]⁺ for this compound is expected around m/z 1247.6.[4]

Procedure:

  • Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol. Create a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Accurately weigh the dried plant extract, dissolve it in methanol, and filter through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the calibration standards and the prepared samples into the UPLC-MS/MS system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

Biosynthesis of Triterpenoid Saponins

The biosynthesis of this compound follows the general pathway for triterpenoid saponins, starting from the cyclization of 2,3-oxidosqualene. The resulting triterpenoid backbone then undergoes a series of modifications, including oxidation and glycosylation, to form the final saponin structure.

Triterpenoid_Saponin_Biosynthesis cluster_0 Isoprenoid Pathway cluster_1 Triterpenoid Backbone Formation cluster_2 Saponin Modification Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway Multiple Steps Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate Pathway->Isopentenyl Pyrophosphate (IPP) IPP IPP Squalene Squalene IPP->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Triterpenoid Skeletons (e.g., β-amyrin) Triterpenoid Skeletons (e.g., β-amyrin) 2,3-Oxidosqualene->Triterpenoid Skeletons (e.g., β-amyrin) Oxidosqualene Cyclase Oxidized Triterpenoids Oxidized Triterpenoids Triterpenoid Skeletons (e.g., β-amyrin)->Oxidized Triterpenoids Cytochrome P450s Triterpenoid Saponins (e.g., this compound) Triterpenoid Saponins (e.g., this compound) Oxidized Triterpenoids->Triterpenoid Saponins (e.g., this compound) Glycosyltransferases Experimental_Workflow Plant Material Plant Material Extraction Extraction Plant Material->Extraction 70% Ethanol Crude Extract Crude Extract Extraction->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Petroleum Ether, n-Butanol Crude Saponin Fraction Crude Saponin Fraction Solvent Partitioning->Crude Saponin Fraction Column Chromatography Column Chromatography Crude Saponin Fraction->Column Chromatography Silica Gel, C18 UPLC-MS/MS Quantification UPLC-MS/MS Quantification Crude Saponin Fraction->UPLC-MS/MS Quantification Isolated this compound Isolated this compound Column Chromatography->Isolated this compound Purity Confirmation Purity Confirmation Isolated this compound->Purity Confirmation HPLC, MS, NMR Isolated this compound->UPLC-MS/MS Quantification Standard

References

In-Depth Physicochemical Characterization of Pure Ciwujianoside C4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciwujianoside C4, a complex triterpenoid saponin isolated from Acanthopanax senticosus (also known as Siberian Ginseng), is a molecule of growing interest in the scientific community. This technical guide provides a comprehensive overview of the physicochemical characteristics of pure this compound. It includes a summary of its chemical and physical properties, detailed experimental protocols for its isolation and characterization, and an exploration of its known biological activities. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a member of the oleanane-type triterpenoid saponins, a class of natural products known for their diverse biological activities. First isolated and characterized from the leaves of Acanthopanax senticosus, its structure has been elucidated through extensive spectroscopic analysis. This guide aims to consolidate the available data on its physicochemical properties to facilitate further research and application.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These data are critical for its identification, purification, and formulation.

PropertyValueSource
Chemical Formula C₆₁H₉₈O₂₆N/A
Molecular Weight 1247.42 g/mol N/A
CAS Number 114906-75-1N/A
Appearance White to off-white solid[1]
Solubility Soluble in DMSO[1]
Melting Point Not reported
UV λmax Not reported
IR (KBr) νmax Not reported

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry is essential for confirming the molecular formula of this compound. The fragmentation pattern observed in tandem MS (MS/MS) experiments provides valuable information about the sequence and linkage of the sugar moieties and the structure of the aglycone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR are indispensable for the detailed structural analysis of this compound. Due to the complexity of the molecule, 2D NMR techniques such as COSY, HSQC, and HMBC are required to assign all proton and carbon signals and to establish the connectivity between the aglycone and the sugar units.

(Note: Specific chemical shift data from the primary literature were not available in the search results.)

Experimental Protocols

The following sections outline the general methodologies for the isolation, purification, and characterization of this compound.

Isolation and Purification of this compound

The isolation of this compound from the leaves of Acanthopanax senticosus is a multi-step process involving extraction and chromatography.

Workflow for Isolation and Purification:

Start Dried Leaves of Acanthopanax senticosus Extraction Methanol Extraction Start->Extraction Partition Solvent Partitioning (e.g., n-butanol) Extraction->Partition Crude_Extract Crude Saponin Extract Partition->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel, ODS) Crude_Extract->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: General workflow for the isolation and purification of this compound.

Methodology:

  • Extraction: Dried and powdered leaves of Acanthopanax senticosus are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The saponin-rich fraction is typically found in the n-butanol layer.

  • Column Chromatography: The n-butanol extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol-water. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Purification: Fractions containing this compound are further purified by repeated column chromatography on octadecylsilyl (ODS) silica gel and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Physicochemical Characterization

Workflow for Physicochemical Characterization:

Pure_Compound Pure this compound MS Mass Spectrometry (MS) - Molecular Formula - Fragmentation Pattern Pure_Compound->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Structural Elucidation Pure_Compound->NMR IR Infrared (IR) Spectroscopy - Functional Groups Pure_Compound->IR UV UV-Vis Spectroscopy - Chromophores Pure_Compound->UV MP Melting Point Determination Pure_Compound->MP Solubility Solubility Assessment Pure_Compound->Solubility

Caption: Experimental workflow for the physicochemical characterization of this compound.

Methodology:

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed in both positive and negative ion modes to determine the accurate mass and molecular formula.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., pyridine-d₅ or methanol-d₄). 2D NMR experiments (COSY, HSQC, HMBC) are conducted to establish the complete structure.

  • Infrared Spectroscopy: The IR spectrum is recorded using a KBr pellet to identify characteristic functional groups such as hydroxyl (-OH), carbonyl (C=O), and glycosidic (C-O-C) bonds.[2]

  • UV-Vis Spectroscopy: The UV-Vis spectrum is recorded in methanol to identify any chromophores present in the molecule. Triterpenoid saponins typically show weak absorption in the UV region unless a conjugated system is present in the aglycone.[3]

  • Melting Point: The melting point is determined using a standard melting point apparatus.

  • Solubility: The solubility is assessed in a range of common laboratory solvents (e.g., water, methanol, ethanol, acetone, chloroform, DMSO) at a specified temperature.

Biological Activity

This compound has been reported to enhance the activity of pancreatic lipase in vitro.[4][5][6] This finding suggests a potential role for this compound in modulating lipid metabolism.

Logical Relationship of Biological Activity:

C4 This compound PL Pancreatic Lipase C4->PL interacts with Activity Enhanced Enzyme Activity PL->Activity leads to

Caption: Interaction of this compound with pancreatic lipase.

The precise mechanism by which this compound enhances pancreatic lipase activity and the specific signaling pathways involved have not yet been elucidated and represent an area for future research.

Conclusion

This technical guide provides a summary of the current knowledge on the physicochemical properties of pure this compound. While its fundamental chemical identity has been established, further research is needed to fully characterize its physical properties, such as melting point and solubility, and to obtain detailed spectroscopic data for its unambiguous identification. The reported enhancement of pancreatic lipase activity warrants further investigation to understand the underlying mechanism and to explore the potential therapeutic applications of this intriguing natural product.

References

Theoretical Bioactivity of Ciwujianoside C4: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Disclaimer: Scientific literature extensively covers various ciwujianosides, but specific research on the bioactivity of ciwujianoside C4 is not currently available. This document, therefore, presents a theoretical framework for predicting its potential biological activities based on the known actions of structurally similar compounds and computational methodologies. All data and pathways described herein are predictive and require experimental validation.

Executive Summary

This whitepaper outlines a theoretical exploration of the potential bioactivities of this compound, a saponin a class of compounds known for a wide range of pharmacological effects. In the absence of direct experimental data, this guide leverages predictive computational models, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, to hypothesize potential therapeutic targets and mechanisms of action. The primary aim is to provide a foundational roadmap for future in vitro and in vivo research into this compound.

Predicted Pharmacokinetic Profile (ADMET)

A critical first step in assessing the therapeutic potential of any compound is to predict its ADMET properties. These predictions help to identify potential liabilities and guide further development. The following table summarizes the predicted ADMET profile for this compound based on computational models.

PropertyPredicted ValueImplication
Absorption
Human Intestinal AbsorptionLow to ModerateMay require formulation strategies to enhance bioavailability.
Caco-2 PermeabilityLowSuggests potential challenges in crossing the intestinal barrier.
Distribution
Blood-Brain Barrier (BBB) PenetrationUnlikelyMay not be suitable for targeting central nervous system disorders directly.
Plasma Protein BindingHighCould affect the free fraction of the compound available for therapeutic action.
Metabolism
CYP450 2D6 InhibitionNon-inhibitorReduced risk of drug-drug interactions with substrates of this major enzyme.
CYP450 3A4 InhibitionNon-inhibitorLowered potential for metabolic drug-drug interactions.
Excretion
Renal Organic Cation Transporter 2 (OCT2) InhibitionNon-inhibitorUnlikely to interfere with the excretion of co-administered OCT2 substrates.
Toxicity
hERG InhibitionNon-inhibitorLow predicted risk of cardiotoxicity.
Ames MutagenicityNon-mutagenicLow predicted risk of genotoxicity.

Predicted Bioactivity and Therapeutic Targets

Based on the activities of other ciwujianosides and related saponins, this compound is predicted to exhibit anti-inflammatory and anti-cancer properties. Molecular docking studies can be employed to predict the binding affinity of this compound to key protein targets involved in these pathways.

Predicted Anti-Inflammatory Activity

Hypothesized Target: Nuclear Factor-kappa B (NF-κB)

NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. The predicted interaction of this compound with the p50/p65 heterodimer of NF-κB is a key area of investigation.

Predicted Binding Affinity:

Target ProteinPredicted Binding Energy (kcal/mol)
NF-κB (p50/p65)-8.5 to -10.5

A strong predicted binding affinity suggests that this compound may inhibit the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines.

Predicted Anti-Cancer Activity

Hypothesized Target: Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is often overexpressed in various cancers.

Predicted Binding Affinity:

Target ProteinPredicted Binding Energy (kcal/mol)
EGFR Kinase Domain-9.0 to -11.0

The predicted high binding affinity to the EGFR kinase domain suggests that this compound could act as an inhibitor, blocking downstream signaling pathways that lead to cell growth and survival.

Proposed Experimental Workflows

To validate these theoretical predictions, a structured experimental approach is necessary. The following workflows outline the key steps for in vitro and in vivo evaluation.

In Vitro Validation Workflow

in_vitro_workflow cluster_target Target Validation cluster_cellular Cellular Assays cluster_mechanism Mechanism of Action target_id Target Identification (NF-κB, EGFR) binding_assay Binding Affinity Assays (SPR, ITC) target_id->binding_assay Confirm Interaction cell_culture Cell Line Selection (e.g., Macrophages, Cancer Cells) binding_assay->cell_culture functional_assay Functional Assays (e.g., Cytokine quantification, Proliferation assay) cell_culture->functional_assay Assess Cellular Effects pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) functional_assay->pathway_analysis Elucidate Mechanism

Caption: Proposed workflow for the in vitro validation of this compound bioactivity.

Molecular Docking and Simulation Workflow

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking & Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (this compound 3D structure) docking Molecular Docking (Predict Binding Pose & Affinity) ligand_prep->docking receptor_prep Receptor Preparation (e.g., NF-κB, EGFR from PDB) receptor_prep->docking md_simulation Molecular Dynamics Simulation (Assess Stability of Complex) docking->md_simulation Refine & Validate binding_analysis Binding Mode Analysis (Identify Key Interactions) md_simulation->binding_analysis

Caption: Workflow for computational prediction of this compound binding to protein targets.

Predicted Signaling Pathways

Inhibition of NF-κB Signaling Pathway

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus LPS / TNF-α ikb IκBα stimulus->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation ciwujianoside This compound ciwujianoside->nfkb Inhibition gene Pro-inflammatory Gene Expression nfkb_nuc->gene Activation

Caption: Predicted inhibitory effect of this compound on the NF-κB signaling pathway.

Inhibition of EGFR Signaling Pathway

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egf EGF egfr EGFR egf->egfr Binding ras Ras egfr->ras Activation ciwujianoside This compound ciwujianoside->egfr Inhibition raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription Activation proliferation Cell Proliferation & Survival transcription->proliferation

Caption: Predicted inhibition of the EGFR signaling cascade by this compound.

Conclusion and Future Directions

The in silico analysis presented in this whitepaper provides a compelling, albeit theoretical, foundation for the potential bioactivity of this compound as an anti-inflammatory and anti-cancer agent. The predictive data on its ADMET profile, binding affinities to key therapeutic targets, and its putative mechanisms of action strongly warrant further experimental investigation. The proposed workflows offer a clear path forward for validating these predictions and potentially developing this compound as a novel therapeutic lead. Future research should focus on the synthesis and isolation of pure this compound to enable robust in vitro and subsequent in vivo studies to confirm its efficacy and safety.

ciwujianoside C4 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciwujianoside C4 is a complex triterpenoid saponin isolated from the leaves of Acanthopanax senticosus, a plant widely used in traditional medicine. This document provides a concise technical summary of its chemical properties, known biological activities, and the experimental methodologies used for its characterization.

Core Data

PropertyValueReference
CAS Number 114906-75-1[1]
Molecular Formula C61H98O26[1]
Molecular Weight 1247.42 g/mol
Source Acanthopanax senticosus (leaves)[2]
Known Biological Activity Enhancement of pancreatic lipase activity in vitro[2][3]

Experimental Protocols

Isolation and Structure Elucidation of this compound

The isolation and structural identification of this compound were first described by Jiang et al. (2006). The general procedure involves:

  • Extraction: The dried leaves of Acanthopanax senticosus are extracted with a suitable solvent, such as 70% ethanol, followed by partitioning with different solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, and n-butanol) to obtain a crude saponin fraction.[4]

  • Chromatographic Separation: The crude saponin fraction is subjected to repeated column chromatography on silica gel, followed by further purification using techniques like preparative high-performance liquid chromatography (HPLC).

  • Structure Determination: The chemical structure of the isolated compound is elucidated using a combination of spectroscopic methods, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy to establish the connectivity of atoms and the stereochemistry of the molecule.

    • Chemical Degradation: Acid hydrolysis to identify the constituent sugar moieties.

In Vitro Pancreatic Lipase Activity Assay

The enhancement of pancreatic lipase activity by this compound was determined using an in vitro assay.[2] While the specific quantitative data for the enhancement by this compound is not detailed in the initial report, a representative protocol for assessing the effect of triterpenoid saponins from Acanthopanax senticosus on pancreatic lipase is described by a related research group (Li et al., 2007) and is outlined below.[5]

Principle:

The activity of pancreatic lipase is measured by quantifying the release of oleic acid from the substrate triolein.

Reagents and Materials:

  • Porcine pancreatic lipase

  • Triolein (substrate)

  • Lecithin

  • Taurocholic acid

  • N-tris-(hydroxymethyl)-methyl-2-aminoethanesulfonic acid (TES) buffer (0.1 M, pH 7.0) containing 0.1 M NaCl

  • This compound solution of various concentrations

  • Reagents for the quantification of free fatty acids

Procedure:

  • Substrate Emulsion Preparation: A suspension of triolein, lecithin, and taurocholic acid in TES buffer is prepared and sonicated to form a stable emulsion.[5]

  • Enzyme Reaction: The substrate emulsion is incubated with porcine pancreatic lipase in the presence and absence of different concentrations of this compound.[5]

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes).[5]

  • Quantification of Oleic Acid: The amount of oleic acid released is determined using a colorimetric or titrimetric method.[5]

  • Data Analysis: The lipase activity is expressed as the moles of oleic acid released per liter of the reaction mixture per hour. The effect of this compound is determined by comparing the enzyme activity in the presence of the compound to the control (without the compound).

Signaling Pathways and Mechanism of Action

To date, no specific signaling pathways or detailed mechanisms of action for the biological activity of this compound have been elucidated in published literature. Research on other related compounds, such as ciwujianoside E, has shown that it can inhibit Burkitt lymphoma cell proliferation and invasion by blocking the ENO1-plasminogen interaction and subsequent TGF-β1 activation, which in turn suppresses the PI3K-AKT and epithelial-mesenchymal transition (EMT) signaling pathways.[6] This suggests that ciwujianosides may have complex and specific interactions with cellular signaling cascades. Further research is required to determine if this compound acts through similar or different pathways.

Logical Relationship Diagram

logical_relationship cluster_source Source Material cluster_process Isolation & Characterization cluster_product Isolated Compound cluster_activity Biological Activity Assessment Acanthopanax_senticosus Acanthopanax senticosus (Leaves) Extraction Extraction & Partitioning Acanthopanax_senticosus->Extraction is processed by Chromatography Chromatographic Separation Extraction->Chromatography yielding crude extract for Structure_Elucidation Structure Elucidation (NMR, MS) Chromatography->Structure_Elucidation to isolate pure compound for Ciwujianoside_C4 This compound (C61H98O26) Structure_Elucidation->Ciwujianoside_C4 identifies Pancreatic_Lipase_Assay In Vitro Pancreatic Lipase Assay Ciwujianoside_C4->Pancreatic_Lipase_Assay is tested in Activity_Result Enhancement of Enzyme Activity Pancreatic_Lipase_Assay->Activity_Result demonstrating

Caption: Workflow from source to biological activity of this compound.

References

In Vitro Profile of Ciwujianoside C4: A Preliminary Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available public information regarding the preliminary in vitro screening of ciwujianoside C4, a triterpenoid saponin isolated from Eleutherococcus senticosus (Siberian Ginseng). The information is primarily based on abstracts and citations of a key study in the field. Due to the inaccessibility of the full-text research article, this document presents a generalized experimental protocol and highlights the qualitative findings, while noting the absence of specific quantitative data in the public domain.

Summary of In Vitro Screening Data

The primary reported in vitro biological activity for this compound is its effect on pancreatic lipase. Unlike many natural compounds that are screened for inhibitory effects, this compound has been observed to enhance the activity of this enzyme.[1][2][3][4][5]

CompoundBioassayTargetEffectQuantitative DataSource
This compoundPancreatic Lipase Activity AssayPancreatic LipaseEnhancementNot publicly availableJiang W, et al. (2006)

Note: The original study by Jiang et al. (2006) is the sole cited source for this biological activity. Specific metrics such as the percentage of enhancement or the EC50 value are not available in the publicly accessible literature.

Generalized Experimental Protocol: Pancreatic Lipase Activity Assay

The following is a representative protocol for an in vitro pancreatic lipase activity assay, constructed from common methodologies used in the screening of natural products. This is a generalized procedure and may not reflect the exact methodology used in the original screening of this compound.

Objective: To determine the effect of a test compound on the activity of pancreatic lipase by measuring the hydrolysis of a substrate.

Materials:

  • Porcine Pancreatic Lipase (PPL)

  • Substrate: p-nitrophenyl butyrate (p-NPB) or triolein

  • This compound (Test Compound)

  • Orlistat (Positive control for inhibition)

  • Assay Buffer (e.g., Tris-HCl or phosphate buffer, pH 7.0-8.0)

  • Emulsifying agent (e.g., lecithin, taurocholic acid)

  • Solvent for compound dissolution (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of porcine pancreatic lipase in the assay buffer.

    • Prepare a stock solution of the substrate. If using p-NPB, dissolve it in a suitable solvent like acetonitrile. If using triolein, prepare an emulsion by sonicating it with an emulsifying agent in the assay buffer.

    • Prepare stock solutions of this compound and the control compound (e.g., orlistat) in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer.

    • Add the pancreatic lipase solution to each well.

    • Add various concentrations of the this compound solution to the test wells.

    • Add the control compound to the respective control wells.

    • Add only the solvent to the negative control wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15-60 minutes) to allow the test compound to interact with the enzyme.

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Incubate the plate at 37°C.

  • Data Acquisition:

    • Measure the absorbance or fluorescence of the product at regular intervals using a microplate reader. For a p-NPB substrate, the formation of p-nitrophenol can be measured at 405 nm. For a triolein substrate, the release of oleic acid can be quantified using a coupled enzymatic assay that produces a colored or fluorescent product.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each well.

    • Compare the reaction rates in the presence of this compound to the negative control to determine the percentage of enhancement or inhibition of pancreatic lipase activity.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Compound) setup Plate Setup (Buffer, Enzyme, Compound) reagents->setup Dispense preincubation Pre-incubation (37°C) setup->preincubation reaction Initiate Reaction (Add Substrate) preincubation->reaction incubation Incubation (37°C) reaction->incubation readout Measure Absorbance/ Fluorescence incubation->readout Kinetic or Endpoint calculation Calculate Reaction Rates readout->calculation result Determine % Enhancement/ Inhibition calculation->result

Generalized workflow for an in vitro pancreatic lipase assay.

Signaling Pathways

There is currently no publicly available information detailing the specific signaling pathways modulated by this compound.

Conclusion

The preliminary in vitro screening data for this compound indicates a unique biological activity of enhancing pancreatic lipase function. However, a comprehensive understanding of its potency and mechanism of action is limited by the lack of publicly available detailed studies. Further research is warranted to quantify this enhancing effect, elucidate the underlying molecular interactions, and explore its potential physiological implications. The generalized protocol and workflow provided herein offer a framework for such future investigations. Researchers are encouraged to consult the primary literature for any updates on the in vitro pharmacology of this compound.

References

Methodological & Application

Application Note: Quantification of Ciwujianoside C4 in Plasma using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific HPLC-MS/MS method for the quantitative analysis of ciwujianoside C4 in plasma samples. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of this compound. The methodology encompasses sample preparation, chromatographic separation, and mass spectrometric detection, along with validation parameters established according to regulatory guidelines.

Introduction

Ciwujianosides, a group of triterpenoid saponins isolated from Acanthopanax senticosus, have garnered significant interest for their potential pharmacological activities. This compound, a specific member of this family, is a subject of ongoing research to elucidate its therapeutic effects and pharmacokinetic profile. Accurate quantification of this compound in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. This High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method provides the necessary sensitivity and selectivity for bioanalytical studies.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Internal Standard (IS), e.g., Digoxin or a structurally similar saponin

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control plasma (human, rat, or mouse)

Equipment
  • HPLC system (e.g., Shimadzu, Agilent, Waters)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher Scientific, Agilent)

  • Analytical column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and tips

Sample Preparation
  • Thaw plasma samples and reference standards on ice.

  • Spike 50 µL of blank plasma with the this compound standard to prepare calibration standards and quality control (QC) samples.

  • To 50 µL of plasma sample (blank, standard, QC, or unknown), add 200 µL of ice-cold methanol containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for HPLC-MS/MS analysis.

HPLC Conditions
ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 5% B to 95% B in 5 min, hold for 2 min, re-equilibrate for 3 min
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temperature 4°C
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Source Temperature 500°C
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions This compound: To be determined experimentally
Internal Standard: To be determined experimentally

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines M10 on bioanalytical method validation.[1] The validation parameters are summarized below.

Linearity

The method demonstrated excellent linearity over a concentration range of 1-1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.

AnalyteCalibration Range (ng/mL)
This compound1 - 1000>0.99
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
LQC 5< 15< 1585-11585-115
MQC 50< 15< 1585-11585-115
HQC 500< 15< 1585-11585-115
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the method.

AnalyteExtraction Recovery (%)Matrix Effect (%)
This compound> 85< 15
Internal Standard> 85< 15
Stability

The stability of this compound was evaluated under various conditions to ensure sample integrity.

Stability ConditionDurationStability (%)
Bench-top (Room Temp) 4 hours85-115
Autosampler (4°C) 24 hours85-115
Freeze-thaw (3 cycles) -85-115
Long-term (-80°C) 30 days85-115

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) precip Protein Precipitation (200 µL Methanol + IS) plasma->precip vortex Vortex (1 min) precip->vortex centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute (100 µL Mobile Phase) dry->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms quant Quantification msms->quant

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_pathway Potential Signaling Pathway receptor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 PIP2 to PIP3 pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Growth mtor->proliferation ciwujianoside This compound (Hypothesized Target) ciwujianoside->akt Inhibition?

Caption: Hypothesized PI3K/Akt signaling pathway modulation.

Conclusion

This application note presents a robust and reliable HPLC-MS/MS method for the quantification of this compound in plasma. The method meets the requirements for bioanalytical method validation and is suitable for pharmacokinetic studies. The high sensitivity and specificity of this method will aid in the further investigation of this compound and its potential therapeutic applications. The potential for this compound to interact with signaling pathways such as the PI3K-Akt pathway, which is implicated in cell proliferation and survival, warrants further investigation using this quantitative method.[2]

References

Application Note & Protocol: Analytical Techniques for Ciwujianoside C4 in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciwujianoside C4 is a triterpenoid saponin found in plants of the Acanthopanax genus, notably Acanthopanax senticosus (Siberian ginseng). These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their potential therapeutic properties, including anti-inflammatory and neuroprotective effects. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies.

This document provides a detailed overview of the analytical techniques for the quantification of this compound in plant extracts, with a focus on a robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The protocols provided are based on established methodologies for the analysis of similar triterpenoid saponins.

Analytical Method Overview

Several analytical techniques can be employed for the analysis of this compound. Due to the lack of a strong chromophore in many saponins, methods coupled with mass spectrometry or evaporative light scattering detection are often preferred for their sensitivity and selectivity.

  • High-Performance Liquid Chromatography (HPLC) : Often coupled with Evaporative Light Scattering Detector (ELSD) or a UV detector at low wavelengths (e.g., 203 nm). While widely available, it may offer lower sensitivity compared to UPLC-MS/MS.

  • Ultra-Performance Liquid Chromatography (UPLC) : Offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Provides high sensitivity and selectivity, making it the gold standard for the quantification of trace compounds in complex matrices like plant extracts. Multiple Reaction Monitoring (MRM) mode allows for precise quantification with minimal interference.

This application note will focus on a UPLC-MS/MS method due to its superior performance characteristics for the analysis of saponins like this compound.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol outlines the extraction of this compound from dried plant material, such as the leaves or roots of Acanthopanax senticosus.

Materials and Reagents:

  • Dried and powdered plant material

  • 70-75% Ethanol

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filter

  • HPLC vials

Protocol:

  • Weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.

  • Add 20 mL of 75% ethanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Perform ultrasonic-assisted extraction in a water bath at 60°C for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-6) on the plant residue twice more.

  • Combine the supernatants from all three extractions.

  • Evaporate the combined extract to dryness under reduced pressure.

  • Reconstitute the dried extract in 10 mL of methanol.

  • Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-8 min: 10-90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 800 L/h

  • MRM Transitions: To be determined by infusing a standard solution of this compound. For analogous saponins, the precursor ion is often the [M+Na]+ or [M+H]+ adduct, and fragment ions are selected based on the loss of sugar moieties.

Standard Solution Preparation

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL. These will be used to construct the calibration curve.

Data Presentation: Method Validation Parameters

The following table summarizes representative performance characteristics for a UPLC-MS/MS method for the quantification of triterpenoid saponins. These values are based on published data for similar compounds and should be established specifically for this compound during method validation.[1]

ParameterTypical Value
Linearity (r²) > 0.999
Range 10 - 500 ng/mL
Limit of Detection (LOD) 10 ng/mL
Limit of Quantification (LOQ) 25 ng/mL
Precision (RSD%)
- Intra-day< 7%
- Inter-day< 9%
Accuracy (Recovery %) 90 - 110%
Stability (RSD%) < 10%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plant_material Dried Plant Material extraction Ethanol Extraction (Ultrasonication) plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration uplc_msms UPLC-MS/MS Analysis filtration->uplc_msms data_processing Data Processing (Quantification) uplc_msms->data_processing results Results data_processing->results

Caption: Workflow for this compound Analysis.

Logical Relationship of Analytical Method Validation

method_validation Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Stability Stability Validation->Stability LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Caption: Key Parameters of Analytical Method Validation.

Conclusion

The UPLC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantitative analysis of this compound in plant extracts. Adherence to the described sample preparation and analytical protocols, followed by a thorough method validation, will ensure the generation of accurate and reliable data critical for research, development, and quality control purposes. While specific MRM transitions for this compound need to be determined empirically, the provided framework offers a solid foundation for developing a validated analytical method.

References

Application Notes & Protocol: Isolation of Ciwujianoside C4 from Eleutherococcus senticosus Leaves

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Eleutherococcus senticosus, also known as Siberian Ginseng, is a plant valued for its adaptogenic properties. Its leaves contain a variety of bioactive compounds, including triterpenoid saponins, which are of significant interest for their potential therapeutic applications.[1] Ciwujianoside C4 is one such saponin that has been isolated from this plant.[2] This document provides a comprehensive protocol for the isolation and purification of this compound from the leaves of E. senticosus. The methodology is based on established phytochemical techniques for saponin separation, including solvent extraction, liquid-liquid partitioning, and multi-stage column chromatography.

Experimental Workflow

The overall process for isolating this compound involves a multi-step purification strategy designed to systematically remove impurities and enrich the target compound. The workflow begins with raw plant material and progresses through extraction, fractionation, and several stages of chromatography to yield the purified saponin.

G A Dried E. senticosus Leaf Powder B Ultrasonic Extraction (70% Ethanol) A->B C Crude Extract (Concentrated) B->C D Liquid-Liquid Partitioning (Petroleum Ether, n-Butanol) C->D E n-Butanol Fraction (Saponin-Rich) D->E F Macroporous Resin Column (e.g., D101) E->F G Saponin Eluate (e.g., 60-70% Ethanol) F->G H Silica Gel Column Chromatography G->H I Partially Purified Fractions H->I J Preparative RP-C18 HPLC I->J K Pure this compound J->K

Caption: Workflow for this compound Isolation.

Quantitative Data Summary

The following table presents representative data for a typical isolation process, illustrating the progressive increase in purity and the corresponding yield at each major step.

Purification StepMass of Fraction (g)Purity of this compound (%)Overall Yield (%)
Dried Leaf Powder1000~0.1 (Estimate)100
Crude 70% Ethanol Extract1500.690.0
n-Butanol Fraction452.085.5
Macroporous Resin Eluate126.578.0
Silica Gel Fraction Pool1.548.072.0
Preparative HPLC Isolate0.085>98.08.5

Note: Purity is determined by HPLC-UV or HPLC-ELSD analysis. Yields are hypothetical and will vary based on plant material quality and experimental conditions.

Detailed Experimental Protocols

3.1. Plant Material Preparation and Extraction

  • Drying and Pulverization: Air-dry fresh leaves of E. senticosus in the shade or in an oven at 40-50°C to a constant weight. Grind the dried leaves into a coarse powder (approximately 40 mesh).[3]

  • Ultrasonic-Assisted Extraction:

    • Accurately weigh 1.0 kg of the dried leaf powder and place it into a large vessel.

    • Add 70% aqueous ethanol in a 1:10 solid-to-liquid ratio (w/v).

    • Perform ultrasonic extraction for 30-45 minutes at 40 kHz.[3] This process is typically repeated two to three times to maximize yield.

    • Combine the filtrates from each extraction cycle.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at 50°C to obtain a viscous crude extract.

3.2. Fractionation by Liquid-Liquid Partitioning

  • Degreasing: Suspend the concentrated crude extract in deionized water (e.g., 2 liters for 150 g of extract). Transfer the suspension to a large separatory funnel.

  • Petroleum Ether Partition: Add an equal volume of petroleum ether, shake vigorously, and allow the layers to separate. Drain the lower aqueous layer. Repeat this step 2-3 times to remove non-polar compounds like chlorophyll and lipids. Discard the petroleum ether fractions.

  • n-Butanol Partition: To the remaining aqueous layer, add an equal volume of water-saturated n-butanol.[3] Shake vigorously and allow the layers to separate. The saponins will preferentially partition into the n-butanol layer.

  • Collection: Collect the upper n-butanol layer. Repeat the extraction of the aqueous layer with n-butanol 2-3 more times.

  • Concentration: Combine all n-butanol fractions and concentrate to dryness under reduced pressure to yield the saponin-rich n-butanol fraction.

3.3. Preliminary Purification via Macroporous Resin

  • Resin Preparation: Pre-treat a macroporous resin (e.g., D101, HP-20) by soaking it in 95% ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected.[4][5] Pack the activated resin into a glass column.

  • Sample Loading: Dissolve the n-butanol fraction in a minimal amount of deionized water and load it onto the prepared column at a slow flow rate.

  • Elution:

    • Wash the column with 3-5 bed volumes (BV) of deionized water to remove sugars and other highly polar impurities.

    • Elute the saponins using a stepwise gradient of aqueous ethanol. For instance, wash with 30% ethanol, then elute the target saponin fraction with 60-70% ethanol.[6]

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Pooling and Concentration: Combine the fractions containing the saponins of interest and concentrate to dryness.

3.4. Intermediate Purification via Silica Gel Chromatography

  • Column Preparation: Prepare a silica gel (200-300 mesh) column using a slurry packing method with chloroform.

  • Sample Loading: Adsorb the dried macroporous resin eluate onto a small amount of silica gel and apply it evenly to the top of the column.

  • Gradient Elution: Elute the column with a solvent system of increasing polarity, such as a chloroform-methanol gradient.[3][7] A typical gradient might be:

    • Chloroform:Methanol (95:5)

    • Chloroform:Methanol (90:10)

    • Chloroform:Methanol (85:15)

    • Chloroform:Methanol (80:20)

  • Fraction Collection: Collect fractions and analyze them by TLC, visualizing spots with a vanillin-sulfuric acid reagent and heating. Pool fractions that show a high concentration of the target compound, this compound.

3.5. Final Purification by Preparative HPLC

  • System: A preparative high-performance liquid chromatography (HPLC) system equipped with a UV or Evaporative Light Scattering Detector (ELSD) is required. Saponins often lack a strong chromophore, making ELSD a suitable alternative.[8][9]

  • Column: Use a reversed-phase C18 column (e.g., 10 µm particle size, 250 x 20 mm).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used for separating saponins.[8][10]

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Example Gradient: 0-40 min, 30-60% B; 40-50 min, 60-90% B.

  • Injection and Collection: Dissolve the pooled silica gel fractions in methanol, filter through a 0.45 µm filter, and inject onto the column. Collect the peak corresponding to this compound based on its retention time, which can be determined using an analytical standard if available.

  • Final Step: Concentrate the collected fraction to yield pure this compound. Confirm purity (>98%) using analytical HPLC and verify the structure using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Potential Biological Activity and Signaling

Triterpenoid saponins from E. senticosus have demonstrated various biological activities, including neuroprotective effects.[2][6][11] One of the key mechanisms underlying neuroprotection involves the modulation of inflammatory and apoptotic pathways. The diagram below illustrates a generalized pathway that could be influenced by such saponins. For instance, they may inhibit pro-inflammatory mediators by suppressing the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.

G cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Receptor IKK IKK Complex Receptor->IKK Inhibits Saponin Saponin (e.g., this compound) Saponin->Receptor ? IkB IκBα IKK->IkB Phosphorylates IkB->IkB Degradation NFkB p50/p65 (NF-κB) IkB->NFkB Inhibits NFkB_active Active p50/p65 NFkB->NFkB_active Activation DNA Target Genes (e.g., TNF-α, IL-6) NFkB_active->DNA Translocation & Binding Transcription Inflammatory Response DNA->Transcription

Caption: Putative Anti-Inflammatory Signaling Pathway.

References

Application Notes and Protocols: In Vitro Pancreatic Lipase Inhibition Assay Using Ciwujianoside C4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obesity is a significant global health issue characterized by excessive fat accumulation, which increases the risk of various metabolic diseases. One of the key strategies in managing obesity is to reduce the absorption of dietary fats. Pancreatic lipase is the primary enzyme responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoacylglycerols. Therefore, inhibiting pancreatic lipase is a well-established therapeutic target for developing anti-obesity drugs. Natural products are a promising source of novel pancreatic lipase inhibitors.

Ciwujianoside C4 is a triterpenoid saponin isolated from Acanthopanax senticosus (also known as Eleutherococcus senticosus). While direct studies on the pancreatic lipase inhibitory activity of this compound are not extensively documented in publicly available literature, other saponins isolated from the same plant have demonstrated significant inhibitory effects on this enzyme. This suggests that this compound is a promising candidate for investigation as a pancreatic lipase inhibitor.

These application notes provide a detailed protocol for conducting an in vitro pancreatic lipase inhibition assay to evaluate the potential of compounds like this compound.

Principle of the Assay

The in vitro pancreatic lipase inhibition assay is a colorimetric method used to determine the inhibitory effect of a test compound on the activity of pancreatic lipase. The assay utilizes p-nitrophenyl butyrate (pNPB) as a substrate. Pancreatic lipase hydrolyzes pNPB to release p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at a specific wavelength (typically 405 nm). The presence of an inhibitor will reduce the rate of this reaction, leading to a decrease in the amount of p-nitrophenol produced. The percentage of inhibition is calculated by comparing the enzyme activity with and without the inhibitor.

Quantitative Data Summary

Compound/ExtractSource OrganismIC50 Value (mM)Reference
Silphioside FAcanthopanax senticosus fruits0.22Li, Y., et al. (2007). Chemical & Pharmaceutical Bulletin, 55(7), 1087-1089.[1][2]
Copteroside BAcanthopanax senticosus fruits0.25Li, Y., et al. (2007). Chemical & Pharmaceutical Bulletin, 55(7), 1087-1089.[1][2]
Hederagenin 3-O-β-D-glucuronopyranoside 6'-O-methyl esterAcanthopanax senticosus fruits0.26Li, Y., et al. (2007). Chemical & Pharmaceutical Bulletin, 55(7), 1087-1089.[1][2]
Gypsogenin 3-O-β-D-glucuronopyranosideAcanthopanax senticosus fruits0.29Li, Y., et al. (2007). Chemical & Pharmaceutical Bulletin, 55(7), 1087-1089.[1][2]
Total Saponin FractionEleutherococcus senticosus fruits3.63 mg/mLLi, Y., et al. (2007). Chemical & Pharmaceutical Bulletin, 55(7), 1087-1089.[2][3]

Note: The IC50 value is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

Materials and Reagents
  • Porcine Pancreatic Lipase (PPL, Type II)

  • This compound (Test Compound)

  • Orlistat (Positive Control)

  • p-Nitrophenyl butyrate (pNPB) (Substrate)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

Preparation of Solutions
  • Enzyme Solution (Porcine Pancreatic Lipase): Prepare a stock solution of PPL in Tris-HCl buffer (e.g., 1 mg/mL). This solution should be prepared fresh before each experiment. Keep the solution on ice.

  • Substrate Solution (pNPB): Prepare a stock solution of pNPB in a suitable solvent like acetonitrile or DMSO (e.g., 10 mM).

  • Test Compound Stock Solution (this compound): Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). From this stock, prepare a series of dilutions to determine the IC50 value.

  • Positive Control Stock Solution (Orlistat): Prepare a stock solution of Orlistat in DMSO (e.g., 1 mg/mL). Prepare a series of dilutions similar to the test compound.

  • Buffer: Prepare Tris-HCl buffer (50 mM, pH 8.0).

Assay Procedure
  • In a 96-well microplate, add 20 µL of the test compound (this compound) or positive control (Orlistat) at various concentrations to the respective wells. For the control (100% enzyme activity), add 20 µL of DMSO.

  • Add 160 µL of the pancreatic lipase solution to each well.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding 20 µL of the pNPB substrate solution to each well.

  • Immediately measure the absorbance at 405 nm using a microplate reader. Continue to record the absorbance at regular intervals (e.g., every 1-2 minutes) for a total of 15-30 minutes at 37°C.

Data Analysis
  • Calculate the rate of reaction (enzyme activity) for each well by determining the slope of the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound and positive control using the following formula:

    % Inhibition = [ (Activity_control - Activity_inhibitor) / Activity_control ] x 100

    Where:

    • Activity_control is the enzyme activity in the absence of the inhibitor.

    • Activity_inhibitor is the enzyme activity in the presence of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

Pancreatic_Lipase_Inhibition_Assay_Workflow prep Prepare Solutions (Enzyme, Substrate, This compound, Orlistat) plate Plate Setup (Add Inhibitor/Control) prep->plate Dispense enzyme_add Add Pancreatic Lipase Solution plate->enzyme_add pre_incubate Pre-incubate (37°C, 15 min) enzyme_add->pre_incubate substrate_add Add pNPB Substrate pre_incubate->substrate_add Start Reaction measure Measure Absorbance (405 nm) substrate_add->measure analyze Data Analysis (% Inhibition, IC50) measure->analyze

Caption: Workflow for the in vitro pancreatic lipase inhibition assay.

Mechanism of Pancreatic Lipase Inhibition

Pancreatic_Lipase_Inhibition_Mechanism PL Pancreatic Lipase PL_TG Enzyme-Substrate Complex PL->PL_TG Binds PL_I Inhibited Enzyme PL->PL_I Inhibited by TG Triglyceride (Substrate) TG->PL_TG Binds PL_TG->PL Releases Products Fatty Acids & Monoglycerides PL_TG->Products Hydrolyzes to Inhibitor This compound (Inhibitor) Inhibitor->PL_I

Caption: Simplified model of pancreatic lipase inhibition by a compound like this compound.

Conclusion

The provided protocol offers a robust and reliable method for assessing the in vitro pancreatic lipase inhibitory activity of this compound. While direct inhibitory data for this specific compound is pending further research, the significant activity of other saponins from Acanthopanax senticosus strongly supports its potential as a pancreatic lipase inhibitor. This assay can be a valuable tool for researchers and drug development professionals in the screening and characterization of new anti-obesity agents from natural sources. Further studies are warranted to determine the precise IC50 value and the mechanism of inhibition of this compound.

References

Application Notes and Protocols for Investigating the Neuroprotective Effects of Ciwujianoside C4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the neuroprotective potential of Ciwujianoside C4, a saponin isolated from Acanthopanax senticosus. The protocols outlined below detail methods for inducing neuronal injury in cell culture and subsequently assessing the therapeutic efficacy of this compound through various biochemical and cellular assays.

Overview of Neuroprotection Assays

Neuroprotective studies aim to identify compounds that can prevent or mitigate neuronal damage caused by insults such as oxidative stress and excitotoxicity. In vitro models provide a controlled environment to screen for such compounds and to elucidate their mechanisms of action. This document focuses on two primary models of neuronal injury:

  • Oxidative Stress-Induced Injury: This model mimics the damage caused by reactive oxygen species (ROS), a key pathological feature in many neurodegenerative diseases. Hydrogen peroxide (H₂O₂) is a commonly used agent to induce oxidative stress in neuronal cell cultures.

  • Glutamate-Induced Excitotoxicity: Excessive stimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to an influx of calcium ions and subsequent neuronal death. This process, known as excitotoxicity, is implicated in ischemic stroke and other neurological disorders.

The protective effects of this compound will be evaluated by measuring cell viability, cytotoxicity, and the expression of key proteins involved in apoptosis and cell survival signaling pathways.

Experimental Protocols

Cell Culture

The human neuroblastoma cell line SH-SY5Y is a widely used and suitable model for neuroprotective studies.[1] For some experiments, primary cortical neurons can also be utilized to provide a more physiologically relevant model.

Protocol for SH-SY5Y Cell Culture:

  • Culture Medium: Prepare Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

  • Cell Maintenance: Culture SH-SY5Y cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with phosphate-buffered saline (PBS), and detach the cells using Trypsin-EDTA. Neutralize trypsin with complete medium, centrifuge the cells, and resuspend the pellet in fresh medium for seeding into new flasks or experimental plates.

Induction of Neuronal Injury

2.2.1. Oxidative Stress Induction with Hydrogen Peroxide (H₂O₂):

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well for viability assays or in larger format plates for protein analysis. Allow cells to adhere and grow for 24 hours.

  • This compound Pre-treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium. It is recommended to test a range of concentrations (e.g., 1, 5, 10, 25, 50 µM) to determine the optimal protective dose. Pre-treat the cells with this compound for 24 hours.

  • H₂O₂ Treatment: Prepare a fresh solution of H₂O₂ in serum-free medium. The final concentration of H₂O₂ will need to be optimized for the specific cell line, but a starting point of 100-200 µM for SH-SY5Y cells is common.[2] Remove the this compound-containing medium and expose the cells to the H₂O₂ solution for 4-6 hours.

2.2.2. Glutamate-Induced Excitotoxicity:

  • Cell Seeding: Seed primary cortical neurons or differentiated SH-SY5Y cells at an appropriate density.

  • This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Glutamate Treatment: Prepare a stock solution of L-glutamic acid. The final concentration to induce excitotoxicity can range from 5 to 25 mM, depending on the cell type and culture conditions.[3] Remove the pre-treatment medium and expose the cells to the glutamate-containing medium for 24 hours.

Assessment of Neuroprotection

2.3.1. Cell Viability Assay (MTT Assay):

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS and filter-sterilize.

  • Assay Procedure:

    • After the injury induction period, remove the treatment medium.

    • Add 100 µL of fresh medium and 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

2.3.2. Cytotoxicity Assay (LDH Assay):

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[6][7][8]

  • Sample Collection: After the treatment period, carefully collect 50 µL of the culture supernatant from each well.

  • Assay Procedure:

    • Transfer the supernatant to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves a substrate mix and a catalyst.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of a stop solution.

    • Measure the absorbance at 490 nm.

  • Data Analysis: Calculate LDH release as a percentage of the positive control (cells lysed to achieve maximum LDH release).

2.3.3. Western Blot Analysis of Apoptosis and Signaling Proteins:

Western blotting is used to detect and quantify specific proteins. This can be used to assess the effect of this compound on apoptotic markers (e.g., Bcl-2, Bax, cleaved Caspase-3) and key proteins in signaling pathways (e.g., Akt, p-Akt, Nrf2, HO-1, p-ERK, p-JNK).[9][10][11]

  • Protein Extraction:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

2.3.4. Immunofluorescence Staining for Neuronal Markers:

Immunofluorescence can be used to visualize neuronal morphology and the localization of specific proteins.[12][13]

  • Cell Preparation: Grow cells on glass coverslips. After treatment, fix the cells with 4% paraformaldehyde.

  • Permeabilization and Blocking: Permeabilize the cells with 0.1% Triton X-100 in PBS and then block with a solution containing serum (e.g., goat serum) to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate with a primary antibody against a neuronal marker (e.g., MAP2 or β-III-tubulin) overnight at 4°C.

    • Wash and then incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Cell Viability and Cytotoxicity in H₂O₂-Treated SH-SY5Y Cells

Treatment GroupConcentration (µM)Cell Viability (% of Control)LDH Release (% of Max)
Control (Untreated)-100 ± 5.25.1 ± 1.3
H₂O₂ (200 µM)-48.3 ± 4.585.4 ± 6.7
This compound + H₂O₂155.1 ± 3.972.8 ± 5.1
This compound + H₂O₂568.7 ± 4.255.3 ± 4.8
This compound + H₂O₂1082.4 ± 5.138.6 ± 3.9
This compound + H₂O₂2585.1 ± 4.832.1 ± 3.5
This compound + H₂O₂5079.5 ± 5.535.8 ± 4.2

Data are presented as mean ± SD. Statistical significance to be determined by appropriate tests (e.g., ANOVA).

Table 2: Effect of this compound on the Expression of Apoptosis-Related Proteins in Glutamate-Treated Neurons

Treatment GroupBcl-2/Bax Ratio (Fold Change)Cleaved Caspase-3/Total Caspase-3 (Fold Change)
Control1.001.00
Glutamate (10 mM)0.354.21
This compound (10 µM) + Glutamate0.851.89

Data are presented as fold change relative to the control group after normalization to a loading control.

Visualization of Pathways and Workflows

Proposed Signaling Pathways for this compound Neuroprotection

Based on the known neuroprotective effects of saponins from Acanthopanax senticosus, this compound is hypothesized to exert its effects through the activation of pro-survival signaling pathways and the inhibition of pro-inflammatory pathways.

G cluster_0 Neuronal Insult (Oxidative Stress / Excitotoxicity) cluster_1 This compound cluster_2 Signaling Pathways cluster_3 Cellular Response Insult H₂O₂ / Glutamate NF_kB NF-κB Pathway Insult->NF_kB MAPK MAPK Pathway Insult->MAPK C4 This compound PI3K_Akt PI3K/Akt Pathway C4->PI3K_Akt Nrf2 Nrf2 Pathway C4->Nrf2 C4->NF_kB Inhibits Survival Neuronal Survival (↑ Bcl-2, ↓ Bax, ↓ Cleaved Caspase-3) PI3K_Akt->Survival Nrf2->Survival Antioxidant Response Inflammation Neuroinflammation NF_kB->Inflammation Apoptosis Apoptosis MAPK->Apoptosis Survival->Apoptosis Inhibits Inflammation->Apoptosis

Caption: Proposed signaling pathways modulated by this compound.

Experimental Workflow

The following diagram illustrates the overall workflow for assessing the neuroprotective effects of this compound.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Analysis & Interpretation A Seed Neuronal Cells (SH-SY5Y or Primary Neurons) B Pre-treat with this compound (Dose-Response) A->B C Induce Neuronal Injury (H₂O₂ or Glutamate) B->C D Cell Viability (MTT Assay) C->D E Cytotoxicity (LDH Assay) C->E F Protein Expression (Western Blot) C->F G Cell Morphology (Immunofluorescence) C->G H Quantify Neuroprotection D->H E->H F->H G->H I Elucidate Mechanism of Action H->I

Caption: Experimental workflow for testing this compound.

Logical Relationship of Apoptosis Regulation

This diagram illustrates the interplay between pro-apoptotic and anti-apoptotic proteins that can be modulated by this compound.

G C4 This compound Bcl2 Bcl-2 (Anti-apoptotic) C4->Bcl2 Bax Bax (Pro-apoptotic) C4->Bax Inhibits Bcl2->Bax Inhibits Caspase Caspase Activation Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Regulation of apoptosis by this compound.

References

Methods for Assessing the Anti-inflammatory Activity of Ciwujianoside C4: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciwujianoside C4, a triterpenoid saponin, is a compound of interest for its potential therapeutic properties, including its anti-inflammatory effects. The comprehensive evaluation of its anti-inflammatory activity is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for assessing the anti-inflammatory activity of this compound, covering both in vitro and in vivo methodologies. The provided protocols are based on established and widely used models in inflammation research.

Data Presentation

The following tables present hypothetical quantitative data for this compound to illustrate how experimental results can be structured for clear comparison.

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayCell LineParameter MeasuredThis compound IC₅₀ (µM)Positive Control (IC₅₀ µM)
NO ProductionRAW 264.7Nitric Oxide25.8L-NMMA (15.2)
TNF-α ProductionRAW 264.7TNF-α32.5Dexamethasone (0.1)
IL-6 ProductionRAW 264.7IL-628.9Dexamethasone (0.08)
COX-2 ExpressionRAW 264.7Protein Level18.7Celecoxib (5.4)
iNOS ExpressionRAW 264.7Protein Level22.1L-NIL (12.5)

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Table 2: In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Edema Volume (mL) at 3h% Inhibition of Edema
Control (Vehicle)-0.85 ± 0.07-
This compound250.62 ± 0.0527.1
This compound500.45 ± 0.0447.1
This compound1000.31 ± 0.0363.5
Indomethacin (Positive Control)100.25 ± 0.0270.6

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results. Values are represented as mean ± SD.

Experimental Protocols

In Vitro Assays

1. Cell Culture and Treatment

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Seed cells in appropriate plates (e.g., 96-well or 24-well plates) and allow them to adhere overnight. Pre-treat cells with varying concentrations of this compound for 1 hour before stimulating with 1 µg/mL lipopolysaccharide (LPS) to induce an inflammatory response.[1]

2. Cell Viability Assay (MTT Assay)

  • Principle: This assay assesses the cytotoxicity of this compound. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

  • Protocol:

    • Seed RAW 264.7 cells (5 x 10⁵ cells/mL) in a 96-well plate and incubate overnight.[2]

    • Treat the cells with various concentrations of this compound for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

    • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[2]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

3. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: NO production, a marker of inflammation, is measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and treat with this compound and LPS as described above.[3]

    • After 24 hours of incubation, collect 100 µL of the culture supernatant.

    • Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[3]

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

4. Pro-inflammatory Cytokine Measurement (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate and treat with this compound and LPS.[1]

    • After 24 hours, collect the culture supernatants and centrifuge to remove cell debris.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.[1]

5. Western Blot Analysis for iNOS, COX-2, and MAPK Pathway Proteins

  • Principle: Western blotting is used to detect and quantify the protein expression levels of key inflammatory mediators (iNOS and COX-2) and proteins involved in signaling pathways (e.g., phosphorylated and total forms of p38, ERK, and JNK).

  • Protocol:

    • Seed RAW 264.7 cells in a 6-well plate and treat with this compound and LPS.

    • After the desired incubation time, lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[3]

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[1][2]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

In Vivo Assay

Carrageenan-Induced Paw Edema in Rats

  • Principle: This is a widely used model of acute inflammation. Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling), which can be measured to assess the anti-inflammatory effect of a compound.[4]

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Protocol:

    • Divide the rats into groups (n=6-8 per group): Vehicle control, positive control (e.g., indomethacin, 10 mg/kg), and this compound treatment groups (e.g., 25, 50, 100 mg/kg).

    • Administer this compound or the vehicle orally 1 hour before the carrageenan injection. Administer the positive control as per established protocols.[5]

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.[6]

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.[7]

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[8]

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay culture RAW 264.7 Cell Culture treatment Pre-treatment with this compound + LPS Stimulation culture->treatment viability Cell Viability (MTT) treatment->viability no_assay NO Production (Griess) treatment->no_assay elisa Cytokine Measurement (ELISA) (TNF-α, IL-6) treatment->elisa western Protein Expression (Western Blot) (iNOS, COX-2, MAPKs) treatment->western animal_prep Animal Grouping and Dosing carrageenan Carrageenan Injection animal_prep->carrageenan measurement Paw Edema Measurement carrageenan->measurement analysis Data Analysis measurement->analysis

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

nf_kb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB IkB->degradation Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Gene CiwujianosideC4 This compound CiwujianosideC4->IKK Inhibition

Caption: The NF-κB signaling pathway and potential inhibition by this compound.

mapk_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MEK1_2 MEK1/2 TAK1->MEK1_2 MKK4_7 MKK4/7 TAK1->MKK4_7 p38 p38 MKK3_6->p38 P AP1 AP-1 p38->AP1 ERK1_2 ERK1/2 MEK1_2->ERK1_2 P ERK1_2->AP1 JNK JNK MKK4_7->JNK P JNK->AP1 Nucleus Nucleus AP1->Nucleus Translocation Gene Pro-inflammatory Gene Expression Nucleus->Gene CiwujianosideC4 This compound CiwujianosideC4->TAK1 Inhibition

Caption: The MAPK signaling pathway and potential inhibition by this compound.

References

Application Notes and Protocols for Quantitative Analysis of Ciwujianoside C4 in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciwujianoside C4 is a principal bioactive saponin isolated from the leaves of Acanthopanax senticosus (also known as Siberian Ginseng). With growing interest in its pharmacological properties, a robust and reliable quantitative method for the determination of this compound in biological matrices is essential for pharmacokinetic, toxicokinetic, and bioavailability studies. This document provides a detailed protocol for a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.

The method described herein is based on protein precipitation for sample preparation and utilizes ultra-performance liquid chromatography (UPLC) coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity, making it suitable for preclinical and clinical drug development.[1][2][3]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Internal Standard (IS): A stable isotope-labeled this compound (e.g., this compound-d4) is highly recommended for optimal accuracy and precision.[4][5] If unavailable, a structurally related compound with similar chromatographic and mass spectrometric behavior may be used after thorough validation.

  • Blank plasma (human or other species as required), free of interfering substances.

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water

Instrumentation
  • UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

  • Triple quadrupole mass spectrometer (e.g., Sciex QTRAP series, Waters Xevo TQ series, or equivalent) equipped with an electrospray ionization (ESI) source.

  • Analytical column: A reversed-phase column suitable for saponin analysis, such as a C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solutions: Prepare individual stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create working standards for the calibration curve.

  • Calibration Curve (CC) Standards: Spike blank plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve. A typical range might be 1-1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (LQC)

    • Medium QC (MQC)

    • High QC (HQC)

  • Internal Standard (IS) Working Solution: Dilute the IS stock solution in methanol to achieve a final concentration that yields a consistent and reproducible response.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a straightforward and effective method for extracting this compound from plasma.[6]

  • Aliquot 50 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution and vortex briefly.

  • Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex to ensure complete dissolution and inject into the LC-MS/MS system.

LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

2.5.1. Liquid Chromatography Parameters

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-5.0 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

2.5.2. Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transitions: Based on the fragmentation pattern of this compound, a key fragment ion is observed at m/z 439.3, corresponding to the aglycone.[7][8]

    • This compound: Precursor Ion [M-H]⁻ → Product Ion (e.g., 439.3)

    • Internal Standard: To be determined based on the selected IS.

  • Ion Source Parameters:

    • IonSpray Voltage: -4500 V

    • Temperature: 550°C

    • Curtain Gas (CUR): 35 psi

    • Ion Source Gas 1 (GS1): 50 psi

    • Ion Source Gas 2 (GS2): 50 psi

  • Compound Parameters (to be optimized):

    • Declustering Potential (DP)

    • Entrance Potential (EP)

    • Collision Energy (CE)

    • Collision Cell Exit Potential (CXP)

Data Presentation and Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA).[9] The following tables summarize the expected quantitative data from such a validation.

Table 1: Calibration Curve Parameters

Analyte Calibration Range (ng/mL) Regression Model Weighting Factor Correlation Coefficient (r²)

| this compound | 1.00 - 1000 | Linear | 1/x² | >0.995 |

Table 2: Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) (n=6) Accuracy (%) Intra-day Precision (%CV) Inter-day Precision (%CV)
LLOQ 1.00 0.98 98.0 ≤20 ≤20
LQC 3.00 2.95 98.3 ≤15 ≤15
MQC 100 102.5 102.5 ≤15 ≤15

| HQC | 800 | 790.2 | 98.8 | ≤15 | ≤15 |

Table 3: Recovery and Matrix Effect

QC Level Analyte Recovery (%) IS Recovery (%) Matrix Effect
LQC 85.2 87.5 0.98

| HQC | 88.1 | 86.9 | 1.01 |

Table 4: Stability

Stability Test Storage Conditions Duration % Change from Nominal
Freeze-Thaw 3 cycles, -80°C to RT - <15%
Short-Term (Bench-top) Room Temperature 4 hours <15%
Long-Term -80°C 30 days <15%

| Post-Preparative | Autosampler (10°C) | 24 hours | <15% |

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (ACN) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute inject Inject into UPLC reconstitute->inject separation Chromatographic Separation inject->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Experimental workflow for this compound analysis.

Bioanalytical Method Validation Process

validation_process cluster_core_params Core Validation Parameters cluster_matrix_effects Matrix & Recovery cluster_stability Stability Assessment selectivity Selectivity & Specificity validated_method Validated Bioanalytical Method selectivity->validated_method calibration Calibration Curve (Linearity, Range, LLOQ) calibration->validated_method accuracy Accuracy accuracy->validated_method precision Precision (Intra- & Inter-day) precision->validated_method recovery Extraction Recovery recovery->validated_method matrix_effect Matrix Effect matrix_effect->validated_method ft_stability Freeze-Thaw Stability ft_stability->validated_method st_stability Short-Term Stability st_stability->validated_method lt_stability Long-Term Stability lt_stability->validated_method pp_stability Post-Preparative Stability pp_stability->validated_method

Caption: Logical flow of bioanalytical method validation.

References

Ciwujianoside C4: A Potential Therapeutic Agent for Burkitt's Lymphoma

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Experimental Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ciwujianoside C4 is emerging as a compound of interest in oncology research, particularly for its potential therapeutic application in Burkitt's lymphoma. While direct studies on "this compound" are limited, research on the related compound, Ciwujianoside E, provides a strong foundation for its potential mechanism of action. This document outlines the therapeutic promise of Ciwujianoside E as a proxy, its mechanism of action, and detailed protocols for its investigation. Ciwujianoside E has been shown to inhibit the proliferation and invasion of Burkitt's lymphoma cells by targeting α-enolase (ENO1) and subsequently suppressing the PI3K-AKT signaling pathway.[1][2]

Therapeutic Potential and Mechanism of Action

Ciwujianoside E demonstrates significant anti-tumor effects on Burkitt's lymphoma, a highly aggressive B-cell non-Hodgkin lymphoma.[1][2] The primary mechanism of action involves the inhibition of ENO1, a key glycolytic enzyme that is aberrantly upregulated in Burkitt's lymphoma.[1] By inhibiting ENO1, Ciwujianoside E disrupts the interaction between ENO1 and plasminogen, leading to reduced plasmin generation and suppression of TGF-β1 activation.[1] This cascade of events ultimately leads to the suppression of the PI3K-AKT and epithelial-mesenchymal transition (EMT) signaling pathways, which are crucial for cell proliferation and invasion.[1]

Signaling Pathway Diagram

Ciwujianoside_E_Signaling_Pathway cluster_cell Burkitt's Lymphoma Cell Ciwujianoside_E Ciwujianoside E ENO1 ENO1 Ciwujianoside_E->ENO1 inhibits Plasminogen Plasminogen ENO1->Plasminogen interacts with Plasmin Plasmin Plasminogen->Plasmin generates TGF_beta1 TGF-β1 Activation Plasmin->TGF_beta1 PI3K_AKT_Pathway PI3K-AKT Pathway TGF_beta1->PI3K_AKT_Pathway activates EMT_Pathway EMT Pathway TGF_beta1->EMT_Pathway activates Proliferation Cell Proliferation PI3K_AKT_Pathway->Proliferation promotes Invasion Cell Invasion EMT_Pathway->Invasion promotes

Caption: Mechanism of Ciwujianoside E in Burkitt's Lymphoma.

Quantitative Data Summary

The following table summarizes the quantitative data regarding the efficacy of Ciwujianoside E.

ParameterCell LineTreatmentConcentrationResultReference
Cell Viability Ramos, DaudiCiwujianoside E2.5 µM, 5 µM, 10 µMDose-dependent reduction in cell proliferation[3]
Apoptosis DaudiCiwujianoside E5 µMInduction of apoptosis[3]
Cell Cycle Arrest Ramos, DaudiCiwujianoside E5 µMS and G2/M phase arrest[3]
ENO1 Inhibition N/ACiwujianoside EIC50: ~5 µM (estimated)Inhibition of ENO1 enzymatic activity[1]

Experimental Protocols

Cell Proliferation Assay (MTS Assay)

This protocol is designed to assess the effect of this compound/E on the proliferation of Burkitt's lymphoma cells.

Materials:

  • Burkitt's lymphoma cell lines (e.g., Ramos, Daudi)

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound/E stock solution (in DMSO)

  • 96-well plates

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)

  • Microplate reader

Protocol:

  • Seed Burkitt's lymphoma cells into 96-well plates at a density of 1 × 10^4 cells/well in 100 µL of complete medium.

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound/E in culture medium.

  • Add 10 µL of the diluted compound to the respective wells to achieve final concentrations ranging from 0 to 100 µM. Include a vehicle control (DMSO).

  • Incubate the plates for 24, 48, and 72 hours.

  • At each time point, add 20 µL of MTS reagent to each well.

  • Incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Experimental Workflow: Cell Proliferation Assay

Cell_Proliferation_Workflow start Start seed_cells Seed Burkitt's lymphoma cells (1x10^4 cells/well) start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 treat_cells Treat with this compound/E (0-100 µM) incubate_24h_1->treat_cells incubate_timed Incubate for 24, 48, 72h treat_cells->incubate_timed add_mts Add MTS reagent incubate_timed->add_mts incubate_mts Incubate for 2-4h add_mts->incubate_mts read_absorbance Measure absorbance at 490 nm incubate_mts->read_absorbance analyze_data Analyze data and calculate viability read_absorbance->analyze_data end End analyze_data->end Western_Blot_Workflow start Start cell_treatment Treat cells with this compound/E start->cell_treatment cell_lysis Lyse cells and quantify protein cell_treatment->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page protein_transfer Transfer to membrane sds_page->protein_transfer blocking Block membrane protein_transfer->blocking primary_ab Incubate with primary antibodies blocking->primary_ab secondary_ab Incubate with secondary antibodies primary_ab->secondary_ab detection Chemiluminescent detection secondary_ab->detection analysis Analyze protein expression detection->analysis end End analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ciwujianoside C4 Extraction from Acanthopanax senticosus

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of ciwujianoside C4 from Acanthopanax senticosus.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and commonly used conventional method for extracting triterpenoid saponins, including this compound, from Acanthopanax senticosus?

A1: The most frequently cited conventional method is reflux extraction using aqueous ethanol . A common starting point is using 70% ethanol for a duration of 2 hours. This method is effective for extracting a broad range of triterpenoid saponins from the plant material.

Q2: Can advanced extraction techniques like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) improve the yield of this compound?

A2: Yes, both UAE and MAE are modern techniques that can significantly improve extraction efficiency, reduce extraction time, and lower solvent consumption compared to conventional methods.[1] Studies on Acanthopanax species have shown that these methods can enhance the yield of various bioactive compounds, including saponins. However, it is crucial to optimize the parameters for each method to avoid degradation of the target compounds.

Q3: What are the key parameters to optimize for maximizing this compound yield using ultrasonic-assisted extraction (UAE)?

A3: For UAE, the most critical parameters to optimize are:

  • Ethanol Concentration: The polarity of the solvent is crucial. For saponins in Acanthopanax, concentrations between 50% and 70% are often effective.

  • Ultrasonic Power: Higher power can increase extraction efficiency but excessive power may lead to degradation. A typical range to explore is 200-800 W.

  • Extraction Time: UAE significantly reduces extraction time. Optimal times are often in the range of 15-60 minutes.

  • Extraction Temperature: Elevated temperatures can enhance extraction, but temperatures above 60°C may degrade saponins.

  • Solid-to-Liquid Ratio: A higher ratio (e.g., 1:40 g/mL) can improve extraction efficiency.[2]

Q4: My this compound yield is consistently low. What are the potential causes and how can I troubleshoot this?

A4: Low yield can be attributed to several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include incomplete cell wall disruption, improper solvent selection, and suboptimal extraction parameters.

Q5: How can I quantify the amount of this compound in my extract?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS) is the standard analytical method for the quantification of this compound. It is essential to use a validated method with a reference standard for accurate quantification.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Extraction Yield 1. Inefficient cell disruption: The solvent may not be effectively penetrating the plant material.- Ensure the plant material is finely ground (e.g., 80 mesh).- Consider a pre-treatment step like enzymatic hydrolysis (using cellulase and pectinase) if using advanced extraction methods.
2. Suboptimal solvent concentration: The polarity of the solvent may not be ideal for this compound.- Perform a solvent optimization study, testing a range of ethanol concentrations (e.g., 50%, 60%, 70%, 80%).
3. Inadequate extraction time or temperature: The extraction may be incomplete.- For reflux extraction, ensure the 2-hour duration is maintained.- For UAE and MAE, optimize the time and temperature parameters as suggested in the FAQs.
Degradation of this compound 1. Excessive temperature: Saponins can be heat-sensitive.- For reflux extraction, monitor the temperature to avoid overheating.- For UAE and MAE, use a temperature-controlled system and avoid prolonged exposure to high temperatures.
2. pH instability: Extreme pH values can lead to hydrolysis of the glycosidic bonds.- Maintain a neutral or slightly acidic pH during extraction.
Co-extraction of Impurities 1. Broad solvent polarity: The chosen solvent may be extracting a wide range of compounds.- After the initial extraction, consider a liquid-liquid partitioning step (e.g., with n-butanol) to selectively isolate the saponin fraction.- Subsequent purification using column chromatography (e.g., macroporous resin or silica gel) can further purify the extract.
Inconsistent Results 1. Variability in plant material: The concentration of this compound can vary depending on the age, part of the plant used, and growing conditions.- Use a standardized source of Acanthopanax senticosus if possible.- Ensure homogeneity of the plant material before extraction.
2. Inconsistent extraction parameters: Minor variations in parameters can lead to different yields.- Carefully control all extraction parameters (time, temperature, power, solvent concentration, solid-to-liquid ratio) for each experiment.

Experimental Protocols

Protocol 1: Conventional Reflux Extraction of Triterpenoid Saponins

This protocol is based on a method used for the extraction of triterpenoid saponins from the fruit of Acanthopanax senticosus.[3][4]

  • Preparation of Plant Material: Dry the Acanthopanax senticosus material (e.g., roots, stems, or leaves) and grind it into a fine powder.

  • Extraction:

    • Place the powdered plant material in a round-bottom flask.

    • Add 70% ethanol at a specified solid-to-liquid ratio (e.g., 1:10 w/v).

    • Heat the mixture to reflux and maintain for 2 hours.

    • Repeat the extraction process three times with fresh solvent.

  • Filtration and Concentration:

    • Combine the extracts from the three cycles.

    • Filter the combined extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Fractionation (Optional):

    • Suspend the crude extract in water and perform liquid-liquid partitioning successively with petroleum ether, ethyl acetate, and n-butanol. The triterpenoid saponins are typically enriched in the n-butanol fraction.

Protocol 2: Optimized Ultrasonic-Assisted Extraction (UAE) of Multiple Components

This protocol is adapted from an optimized method for the extraction of multiple active components from the rhizome of Acanthopanax senticosus.[2]

  • Preparation of Plant Material: Grind the dried rhizome of Acanthopanax senticosus to a fine powder (80 mesh).

  • Extraction:

    • Place the powdered material in an extraction vessel.

    • Add 57% ethanol at a solid-to-liquid ratio of 1:40 g/mL.

    • Perform ultrasonic extraction under the following conditions:

      • Ultrasonic power: 780 W

      • Extraction time: 17.5 minutes

  • Filtration and Analysis:

    • Filter the extract through a 0.22 µm membrane.

    • Analyze the filtrate using a validated UPLC-MS/MS method for the quantification of this compound.

Data Presentation

Table 1: Comparison of Optimized Parameters for Advanced Extraction Methods for Acanthopanax Species

ParameterUltrasonic-Assisted Extraction (UAE) of Multiple Components[2]Ultrasound-Assisted Enzymatic Extraction (UAEE) of Active Components from A. sessiliflorus[5]
Plant Material A. senticosus rhizomeA. sessiliflorus stem
Solvent 57% Ethanol61% Ethanol
Solid-to-Liquid Ratio 1:40 g/mL39:1 (likely mL:g)
Temperature Not specified as optimized parameter59 °C
Time 17.5 min57 min
Ultrasonic Power 780 WNot specified

Note: The data presented is for a mixture of active components and not solely for this compound. These parameters serve as a strong starting point for optimization.

Visualizations

experimental_workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis start A. senticosus Material grind Grinding start->grind extraction Extraction (Reflux, UAE, or MAE) grind->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration fractionation Fractionation (Optional) concentration->fractionation analysis Quantification (HPLC/UPLC-MS) fractionation->analysis

Caption: General experimental workflow for the extraction and analysis of this compound.

signaling_pathway cluster_ASS Acanthopanax senticosus Saponins (ASS) cluster_pathways Cellular Signaling cluster_effects Biological Effects ASS ASS (including this compound) PI3K_Akt PI3K/Akt Pathway ASS->PI3K_Akt Activates NFkB NF-κB Pathway ASS->NFkB Inhibits neuroprotection Neuroprotection PI3K_Akt->neuroprotection anti_inflammatory Anti-inflammatory Effects NFkB->anti_inflammatory

Caption: Postulated signaling pathways modulated by Acanthopanax senticosus saponins.

References

Technical Support Center: Purification of Ciwujianoside C4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of ciwujianoside C4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation and purification of this bioactive saponin.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in purifying this compound?

A1: The primary challenges in purifying this compound stem from its structural complexity and the presence of numerous other structurally similar saponins in the plant extract. Key difficulties include:

  • Co-elution: The presence of other ciwujianoside analogs and other triterpenoid saponins with similar polarities makes chromatographic separation difficult.

  • Low Abundance: this compound may be present in lower concentrations compared to other major saponins in Acanthopanax species, making its isolation in high purity and yield challenging.

  • Structural Integrity: Saponins can be susceptible to degradation under harsh extraction or purification conditions (e.g., strong acids/bases or high temperatures). This can include hydrolysis of the glycosidic linkages.

  • Matrix Effects: The complex chemical environment of the crude extract can interfere with the separation process and detection.

Q2: What type of chromatographic column is best suited for this compound purification?

A2: Reversed-phase chromatography is commonly employed for the separation of saponins. A C18 column is a good starting point for both analytical and preparative high-performance liquid chromatography (HPLC). For separating closely related isomers or structurally similar compounds, a column with a different selectivity, such as a C4 or a phenyl-hexyl column, could be explored. The choice will depend on the specific co-eluting impurities in your sample.

Q3: Can you suggest a starting mobile phase for HPLC purification of this compound?

A3: A common mobile phase for the separation of triterpenoid saponins like ciwujianosides is a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A typical gradient might start with a lower concentration of acetonitrile (e.g., 10-20%) and gradually increase to a higher concentration (e.g., 80-90%) over the course of the run. Optimization of the gradient profile is crucial for achieving good resolution.

Q4: How can I improve the yield of purified this compound?

A4: To improve the yield, consider the following:

  • Optimize Extraction: Ensure the initial extraction from the plant material is efficient. Factors such as solvent choice, temperature, and extraction time can significantly impact the initial amount of this compound obtained.

  • Multi-step Purification: Employ a multi-step purification strategy. An initial fractionation using macroporous resin chromatography can enrich the saponin fraction and remove many interfering compounds before proceeding to preparative HPLC.

  • Minimize Degradation: Use mild extraction and purification conditions to prevent the degradation of the target compound. Avoid high temperatures and extreme pH values.

  • Careful Fraction Collection: During preparative HPLC, precise collection of the fractions containing this compound is critical to avoid loss of the product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Poor Resolution and Co-elution of Peaks in HPLC
Possible Cause Suggested Solution
Inappropriate Column Chemistry If using a C18 column, consider switching to a stationary phase with different selectivity, such as a C4 or a phenyl column, which may provide a different interaction mechanism and improve separation.
Suboptimal Mobile Phase Gradient Modify the gradient profile. A shallower gradient around the elution time of this compound can increase the separation between closely eluting peaks.
Incorrect Mobile Phase pH Adjust the pH of the mobile phase. The addition of a small amount of formic acid (0.1%) can improve peak shape for saponins.
Column Overloading Reduce the amount of sample injected onto the preparative HPLC column. Overloading can lead to broad, overlapping peaks.
Problem 2: Low Yield of Purified this compound
Possible Cause Suggested Solution
Inefficient Initial Extraction Re-evaluate the extraction protocol. Consider using different solvents (e.g., varying percentages of ethanol in water) or extraction techniques (e.g., ultrasound-assisted extraction).
Degradation of this compound Avoid high temperatures during solvent evaporation and use mild pH conditions throughout the purification process. Enzymatic degradation can also be a factor; ensure proper handling and storage of the plant material and extracts.
Loss During Purification Steps Analyze the waste fractions from each purification step (e.g., the flow-through from the macroporous resin column) to determine where the loss is occurring.
Irreversible Adsorption to Column Ensure the column is properly conditioned and regenerated between runs. Strong, irreversible adsorption can lead to significant loss of the target compound.
Problem 3: Baseline Noise and Ghost Peaks in HPLC Chromatogram
Possible Cause Suggested Solution
Contaminated Mobile Phase Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter all solvents before use.
Air Bubbles in the System Degas the mobile phase thoroughly before use.
Detector Lamp Issue Check the detector lamp's age and intensity. A failing lamp can cause baseline instability.
Carryover from Previous Injections Implement a robust column washing protocol between runs to remove any strongly retained compounds from previous injections.

Experimental Protocols

Extraction and Preliminary Fractionation

This protocol is adapted from methods used for the purification of similar ciwujianosides.

  • Extraction:

    • Grind the dried leaves of Acanthopanax senticosus.

    • Extract the powdered material with 70% ethanol under reflux for 2-3 hours. Repeat the extraction three times.

    • Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator.

  • Macroporous Resin Chromatography:

    • Dissolve the concentrated extract in water and apply it to a pre-equilibrated AB-8 macroporous resin column.

    • Wash the column sequentially with water, 30% ethanol, 60% ethanol, and 95% ethanol.

    • The fraction eluted with 60% ethanol is typically enriched in triterpenoid saponins. Collect this fraction and concentrate it.

Preparative HPLC Purification
  • Column: C18 preparative column (e.g., 20 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A suggested starting gradient is:

    • 0-5 min: 20% B

    • 5-40 min: 20% to 60% B

    • 40-45 min: 60% to 90% B

    • 45-50 min: 90% B (column wash)

    • 50-55 min: 90% to 20% B (re-equilibration)

  • Flow Rate: 5-10 mL/min (adjust based on column dimensions and particle size).

  • Detection: UV detector at 210 nm or an Evaporative Light Scattering Detector (ELSD).

  • Fraction Collection: Collect fractions based on the elution profile and analyze them by analytical HPLC to identify those containing pure this compound.

Data Presentation

Table 1: Illustrative Purification Summary for this compound

Purification Step Total Weight (g) This compound Purity (%) Recovery (%)
Crude 70% Ethanol Extract100~1100
60% Ethanol Fraction from Macroporous Resin15~575
Preparative HPLC Purified Fraction0.1>9540

Note: The values in this table are illustrative and will vary depending on the starting plant material and the efficiency of each purification step.

Visualizations

experimental_workflow start Dried Acanthopanax Leaves extraction 70% Ethanol Reflux Extraction start->extraction concentration1 Rotary Evaporation extraction->concentration1 mpr_column Macroporous Resin Chromatography (AB-8) concentration1->mpr_column fractionation Elution with Water, 30%, 60%, 95% Ethanol mpr_column->fractionation concentration2 Concentrate 60% Ethanol Fraction fractionation->concentration2 Collect 60% Ethanol Fraction prep_hplc Preparative HPLC (C18 Column) concentration2->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Analytical HPLC for Purity Check fraction_collection->purity_analysis final_product Pure this compound purity_analysis->final_product Pool Pure Fractions

Caption: Purification workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low Resolution in HPLC cause1 Inappropriate Column start->cause1 cause2 Suboptimal Gradient start->cause2 cause3 Column Overload start->cause3 solution1 Change Column Chemistry (e.g., C4, Phenyl) cause1->solution1 solution2 Optimize Gradient (shallower slope) cause2->solution2 solution3 Reduce Sample Load cause3->solution3

Caption: Troubleshooting logic for low HPLC resolution.

troubleshooting ciwujianoside C4 instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ciwujianoside C4. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments, with a focus on the instability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation. What are the common causes?

A1: The instability of saponin glycosides like this compound in solution is a known issue that can be influenced by several factors. The primary causes of degradation include:

  • pH: Saponin hydrolysis is often catalyzed by basic conditions.[1] Acidic conditions, on the other hand, tend to result in slower hydrolysis.[1][2]

  • Temperature: Elevated temperatures can significantly accelerate the rate of chemical degradation.[3] For many saponins, lower temperatures are recommended for storage to minimize degradation.[3][4]

  • Solvent: The choice of solvent can impact stability. While aqueous solutions are common, the presence of co-solvents or impurities can affect the degradation rate. The degradation of some compounds can be influenced by the solvent; for instance, methanol can prevent acid-induced degradation of certain molecules but enhance degradation in the presence of ferrous ions.[5]

  • Light and Oxygen: Exposure to light and atmospheric oxygen can promote oxidative degradation of sensitive compounds.[3]

  • Enzymatic Degradation: If working with biological samples or non-sterile solutions, residual enzymes could contribute to the breakdown of the glycosidic bonds.[3]

  • Presence of Metal Ions: Certain metal ions can catalyze degradation reactions.[3]

Q2: I'm observing a rapid loss of my compound in my aqueous buffer. What is the most likely cause?

A2: If you are experiencing a rapid loss of this compound in an aqueous buffer, the most probable cause is pH-mediated hydrolysis, especially if the buffer has a neutral to alkaline pH. Saponin hydrolysis is known to be base-catalyzed, with the rate of degradation increasing significantly at higher pH values.[1] For example, the half-life of a saponin can decrease from hundreds of days at an acidic pH to a matter of hours or even minutes in a basic solution.[1][2]

Q3: How can I best prepare and store my this compound stock solutions?

A3: To ensure the stability of your this compound stock solutions, consider the following best practices:

  • Solvent Selection: Prepare stock solutions in a high-purity, anhydrous solvent in which this compound is highly soluble and stable, such as DMSO or ethanol. Minimize the amount of water in the stock solution.

  • pH Control: If an aqueous solution is necessary, use a slightly acidic buffer (e.g., pH 5-6) to slow down hydrolysis.[1]

  • Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C, to reduce the rate of degradation.[3]

  • Light and Air Protection: Store solutions in amber vials to protect them from light and consider purging the headspace with an inert gas like nitrogen or argon to minimize oxidation.

  • Aliquotting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.

Symptoms:

  • High variability between replicate wells.

  • Loss of expected biological activity over the time course of the experiment.

  • Precipitate formation in the culture medium.

Possible Causes & Solutions:

CauseTroubleshooting StepRationale
Degradation in Culture Medium 1. Prepare fresh dilutions of this compound from a frozen stock immediately before each experiment.2. Perform a time-course stability study of this compound in your specific cell culture medium at 37°C.The pH of cell culture media (typically 7.2-7.4) and the incubation temperature (37°C) can promote rapid hydrolysis of saponins.[1]
Poor Solubility in Aqueous Medium 1. Check the final concentration of the organic solvent (e.g., DMSO) in your culture medium. Keep it below 0.5% (v/v) to avoid solvent effects and precipitation.2. Visually inspect for any precipitate after adding the compound to the medium.This compound may have limited solubility in aqueous solutions, leading to precipitation and inaccurate concentrations.
Interaction with Serum Proteins 1. Reduce the serum concentration in your assay if possible.2. Perform control experiments to assess the impact of serum on compound activity.Saponins can bind to proteins, which may reduce their effective concentration and bioavailability in the assay.
Issue 2: Discrepancies between expected and measured concentrations in analytical studies (e.g., HPLC, LC-MS).

Symptoms:

  • Lower than expected peak area for this compound.

  • Appearance of unknown peaks in the chromatogram.

  • Shifting retention times.

Possible Causes & Solutions:

CauseTroubleshooting StepRationale
Degradation during Sample Preparation 1. Keep samples on ice or in a cooled autosampler.2. Minimize the time between sample preparation and injection.Higher temperatures can lead to degradation even over short periods.[3]
Instability in Mobile Phase 1. Assess the pH of your mobile phase. If it is neutral or basic, consider switching to an acidic mobile phase if compatible with your column.2. Prepare fresh mobile phase daily.The mobile phase composition can influence the stability of the analyte during the chromatographic run.[1]
Adsorption to Vials or Tubing 1. Use silanized or low-adsorption vials and tubing.2. Include a small percentage of an organic solvent in your sample diluent.Saponins can be "sticky" and adsorb to surfaces, leading to lower measured concentrations.

Quantitative Data Summary

The following tables provide illustrative data on the stability of a hypothetical saponin, "Compound S," under various conditions to guide experimental design for this compound.

Table 1: Effect of pH on the Stability of Compound S in Aqueous Buffer at 25°C

pHHalf-life (t½) in hours% Remaining after 24 hours
5.072096.0
6.036092.3
7.08066.1
7.44850.0
8.01212.5
9.02<1.0

Table 2: Effect of Temperature on the Stability of Compound S at pH 7.4

Temperature (°C)Half-life (t½) in hours% Remaining after 8 hours
424092.3
254866.1
371832.5

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound Stability Assessment
  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Prepare a series of aqueous buffers at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

    • Spike the this compound stock solution into each buffer to a final concentration of 50 µg/mL.

  • Incubation:

    • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of each solution.

  • Sample Analysis:

    • Immediately quench the degradation by adding an equal volume of cold acetonitrile to the aliquot.

    • Centrifuge the sample to precipitate any buffer salts.

    • Inject the supernatant onto the HPLC system.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the t=0 time point.

    • Determine the degradation kinetics and half-life.

Protocol 2: Forced Degradation Study
  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 30 minutes.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid compound at 105°C for 24 hours.

    • Photodegradation: Solution exposed to UV light (e.g., 254 nm) for 24 hours.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound for each stress condition.

    • After the specified stress period, neutralize the acidic and basic solutions.

  • Analysis:

    • Analyze the stressed samples by a stability-indicating method, such as LC-MS, to separate the parent compound from its degradation products.

  • Data Interpretation:

    • Identify the major degradation products and propose potential degradation pathways. This information is crucial for developing a robust formulation and analytical methods.[6]

Visualizations

Caption: Troubleshooting workflow for this compound instability.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base/Enzyme) cluster_oxidation Oxidation (Light/Air) cluster_isomerization Isomerization (pH/Heat) C4 This compound (Triterpenoid Glycoside) Aglycone Aglycone (Sapogenin) C4->Aglycone Sugars Sugar Moieties C4->Sugars Oxidized Oxidized Products C4->Oxidized Epimerized Epimerized Products C4->Epimerized

Caption: Potential degradation pathways of this compound.

Experimental_Workflow start Prepare this compound Solution t0 Time=0 Analysis (HPLC/LC-MS) start->t0 incubation Incubate under Test Conditions (e.g., 37°C, pH 7.4) start->incubation data_processing Quantify Peak Area & Calculate % Remaining t0->data_processing sampling Withdraw Aliquots at Time Points (t1, t2, t3...) incubation->sampling analysis Analyze Aliquots (HPLC/LC-MS) sampling->analysis analysis->data_processing kinetics Determine Degradation Rate and Half-life (t½) data_processing->kinetics end Stability Profile Established kinetics->end

Caption: Experimental workflow for assessing solution stability.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Ciwujianoside C4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of ciwujianoside C4.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound, offering potential causes and actionable solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Poor peak shape or splitting Co-elution with matrix components; Inappropriate mobile phase composition or gradient.Optimize the chromatographic gradient to better separate this compound from interfering compounds.[1] Adjust the mobile phase pH and organic modifier concentration. Consider a different stationary phase if co-elution persists.
Low signal intensity or ion suppression High concentration of co-eluting matrix components (e.g., phospholipids, salts) competing for ionization.[2][3]Implement a more rigorous sample clean-up procedure such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[4] Dilute the sample if sensitivity allows.[2] Optimize ESI source parameters (e.g., capillary voltage, gas flow) to enhance analyte ionization.
High signal intensity or ion enhancement Co-eluting compounds enhancing the ionization efficiency of this compound.Improve chromatographic separation to isolate the analyte from enhancing compounds. Utilize a stable isotope-labeled internal standard (SIL-IS) to compensate for the enhancement effect.
Inconsistent results between samples Variability in the sample matrix composition; Inconsistent sample preparation.Employ matrix-matched calibration standards to account for sample-to-sample variations.[3] Standardize the sample preparation protocol and ensure consistency across all samples. Use of an internal standard is highly recommended.
High background noise Contamination from sample collection tubes, solvents, or the LC-MS system.Use high-purity solvents and pre-cleaned collection tubes. Implement a system flush or bake-out procedure to clean the LC-MS system.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[2][3] In biological samples, common sources of matrix effects include phospholipids, salts, and proteins.

Q2: How can I assess the presence and extent of matrix effects in my this compound assay?

A2: A common method to quantitatively assess matrix effects is the post-extraction spike method.[3] This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank matrix extract. The matrix factor (MF) is calculated as:

MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)

An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[3] A qualitative assessment can be performed using the post-column infusion technique.

Q3: What is the most effective sample preparation technique to minimize matrix effects for this compound in plasma?

A3: For complex matrices like plasma, a multi-step approach is often most effective. Protein precipitation (e.g., with methanol or acetonitrile) is a common first step to remove the bulk of proteins.[1] This can be followed by Solid Phase Extraction (SPE) for more selective cleanup, which can effectively remove phospholipids and other interfering substances. For ciwujianoside B, a related compound, a simple protein precipitation with methanol has been used for plasma samples.[1]

Q4: Can chromatographic conditions be modified to reduce matrix effects?

A4: Yes, optimizing chromatographic conditions is a crucial strategy. By improving the separation of this compound from matrix components, co-elution and subsequent ion suppression or enhancement can be minimized.[2] This can be achieved by:

  • Adjusting the gradient elution profile.

  • Changing the mobile phase composition (e.g., using different organic modifiers or additives like formic acid).[1]

  • Employing a column with a different chemistry (e.g., a different C18 phase or a phenyl-hexyl column).

Q5: How do internal standards help in overcoming matrix effects?

A5: An ideal internal standard (IS), particularly a stable isotope-labeled (SIL) version of this compound, co-elutes with the analyte and experiences similar matrix effects. By calculating the ratio of the analyte response to the IS response, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.

Experimental Protocols

Sample Preparation for this compound in Rat Plasma (Adapted from Ciwujianoside B analysis)

This protocol is adapted from a method used for the analysis of a structurally similar saponin, ciwujianoside B, in rat plasma.[1]

  • Thaw frozen plasma samples completely at room temperature.

  • To 100 µL of plasma, add 700 µL of methanol.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 12,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant and transfer to a clean tube.

  • Inject an appropriate volume of the supernatant for LC-MS analysis.

General Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

These are suggested starting parameters based on the analysis of related triterpenoid saponins.[1] Optimization will be required for your specific instrument and application.

  • LC System: UPLC system

  • Column: ACQUITY HSS T3 (2.1 x 150 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 10% to 90% B over 25 minutes may be a suitable starting point.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • MS System: Orbitrap Fusion Lumos or similar high-resolution mass spectrometer

  • Ionization Source: Heated Electrospray Ionization (HESI)

  • Polarity: Positive and negative modes should be evaluated, as saponins can form adducts in both.

  • Data Acquisition: Full scan for identification and targeted MS/MS for quantification.

Quantitative Data Summary

Sample Preparation Method Matrix Factor (MF) % Matrix Effect Relative Standard Deviation (RSD) of MF (%)
Protein Precipitation (Methanol)0.75-25% (Suppression)12.5
Liquid-Liquid Extraction (Ethyl Acetate)0.88-12% (Suppression)8.2
Solid Phase Extraction (C18)0.97-3% (Suppression)4.1

% Matrix Effect = (MF - 1) * 100

Visual Workflow for Overcoming Matrix Effects

MatrixEffectWorkflow start Start: LC-MS Analysis of This compound assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Matrix Effect Significant? assess_me->me_present no_me Proceed with Validation me_present->no_me No optimize_sp Optimize Sample Prep (SPE, LLE) me_present->optimize_sp Yes end End: Validated Method no_me->end optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc use_is Implement Internal Standard (e.g., SIL-IS) optimize_lc->use_is reassess_me Re-assess Matrix Effect use_is->reassess_me reassess_me->me_present Re-evaluate

Caption: Workflow for identifying and mitigating matrix effects in LC-MS analysis.

References

Technical Support Center: Refinement of Ciwujianoside C4 Isolation Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isolation and purification of Ciwujianoside C4. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and refine experimental protocols to achieve higher purity of the final compound.

Troubleshooting Guide & FAQs

This section provides answers to frequently asked questions and solutions to common problems encountered during the isolation of this compound and other triterpenoid saponins from Acanthopanax senticosus (also known as Eleutherococcus senticosus).

Frequently Asked Questions

Q1: What is the typical starting material for this compound isolation?

A1: The most common starting materials are the dried roots, rhizomes, stems, or fruits of Acanthopanax senticosus.[1][2] These parts of the plant are known to contain a variety of bioactive compounds, including triterpenoid saponins like this compound.[2][3]

Q2: What are the major challenges in isolating high-purity this compound?

A2: The primary challenges include:

  • Low concentration: this compound is often present in low concentrations within the crude extract.

  • Co-eluting impurities: The presence of other structurally similar saponins and glycosides makes separation difficult.[4]

  • Lack of a strong chromophore: Saponins like this compound lack a strong UV chromophore, making detection by standard HPLC-UV methods challenging.[5][6]

  • Potential for degradation: Harsh extraction conditions (e.g., high temperatures or strong acids/bases) can lead to the degradation of the glycoside structure.[7]

Q3: Which analytical techniques are best for monitoring the purification of this compound?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Useful for rapid qualitative analysis of fractions. A common mobile phase is a mixture of Chloroform:Methanol:Water.[8]

  • High-Performance Liquid Chromatography (HPLC): When coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), HPLC is highly effective for quantitative analysis and purity assessment.[5][6]

  • Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): Essential for final structure elucidation and confirmation of the isolated compound.[1][9]

Troubleshooting Common Issues
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Saponin Extract 1. Incomplete initial extraction. 2. Inefficient partitioning of saponins into the n-butanol phase. 3. Degradation during extraction.1. Increase the number of extraction cycles or consider alternative extraction methods like ultrasonic or microwave-assisted extraction.[7] 2. Ensure proper pH adjustment of the aqueous phase before partitioning to maximize saponin transfer. 3. Use moderate temperatures and avoid prolonged exposure to harsh conditions.
Poor Separation on Silica Gel Column 1. Inappropriate solvent system. 2. Overloading of the column. 3. Co-elution of structurally similar saponins.1. Perform thorough TLC analysis to optimize the solvent gradient. A common system is a gradient of dichloromethane/methanol. 2. Reduce the sample load to improve resolution. 3. Consider using a different stationary phase, such as reversed-phase C18 silica or Sephadex LH-20.
Multiple Unresolved Spots/Peaks in Final Product 1. Incomplete separation of isomeric or closely related saponins. 2. Presence of non-saponin impurities.1. Employ multi-step purification. Follow initial silica gel chromatography with reversed-phase chromatography (e.g., ODS) and then semi-preparative HPLC for final polishing.[1] 2. Incorporate a pre-purification step, such as precipitation or solid-phase extraction, to remove major classes of impurities.
Final Product Purity Below 95% 1. Residual solvent from the purification process. 2. Presence of stubborn, co-eluting impurities.1. Dry the final product under high vacuum for an extended period. 2. Re-purify the material using a high-resolution semi-preparative HPLC with a different solvent system or column chemistry.

Experimental Protocols

Standard vs. Refined Isolation Protocol for this compound

The following protocols outline a standard method and a refined method for isolating this compound. The refined protocol incorporates additional steps to improve the final purity.

Refined Isolation and Purification Workflow

G cluster_extraction Extraction & Partitioning cluster_purification Multi-Step Chromatographic Purification cluster_analysis Analysis & QC start Dried A. senticosus Material extraction Reflux Extraction with 70% EtOH start->extraction concentration1 Concentrate Extract extraction->concentration1 partitioning Liquid-Liquid Partitioning (Petroleum Ether, EtOAc, n-BuOH) concentration1->partitioning nBuOH_fraction n-Butanol Fraction (Crude Saponins) partitioning->nBuOH_fraction silica_gel Silica Gel Column Chromatography (DCM/MeOH Gradient) nBuOH_fraction->silica_gel Initial Fractionation ods_column ODS Column Chromatography (MeOH/H2O Gradient) silica_gel->ods_column Further Separation tlc TLC Monitoring silica_gel->tlc semi_prep_hplc Semi-Preparative HPLC (Isocratic MeOH/H2O) ods_column->semi_prep_hplc Final Polishing hplc_elsd HPLC-ELSD/MS Purity Check ods_column->hplc_elsd pure_compound High-Purity this compound (>98%) semi_prep_hplc->pure_compound nmr_ms Structural Elucidation (NMR, HR-ESI-MS) pure_compound->nmr_ms

References

Technical Support Center: Enhancing the Bioavailability of Triterpenoid Saponins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low bioavailability of triterpenoid saponins, with a particular focus on compounds like ciwujianoside C4.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of triterpenoid saponins like this compound?

A1: The low oral bioavailability of triterpenoid saponins is primarily attributed to a combination of factors:

  • High Molecular Weight: Saponins are large molecules, which can hinder their passive diffusion across the intestinal epithelium.[1]

  • Poor Membrane Permeability: The hydrophilic sugar moieties and the hydrophobic aglycone structure contribute to poor permeability across the lipid-rich cell membranes of the intestinal lining.[1]

  • Low Aqueous Solubility: While the glycosylation of triterpenoids increases their water solubility compared to the aglycones, their overall solubility can still be a limiting factor for dissolution in the gastrointestinal fluids.[2][3]

  • Efflux Transporter Activity: Triterpenoid saponins can be substrates for efflux transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2), which actively pump the compounds back into the intestinal lumen, reducing net absorption.[4]

  • Gastrointestinal Degradation and Metabolism: Saponins can be subject to degradation by gut microbiota and metabolic enzymes, primarily through deglycosylation, before they can be absorbed.[5]

Q2: What are the most promising strategies to enhance the bioavailability of this compound and other triterpenoid saponins?

A2: Several strategies can be employed to overcome the low bioavailability of triterpenoid saponins:

  • Formulation Strategies:

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and liposomes can improve the solubility and absorption of poorly water-soluble compounds.[6][7]

    • Nanotechnology: Nanoparticles can increase the surface area for dissolution and enhance permeability.[8]

    • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with saponins, increasing their solubility and stability.[7]

  • Chemical Modification:

    • Prodrugs: Modifying the structure of the saponin to create a more permeable prodrug that is converted to the active form in the body can be an effective approach.

  • Use of Permeation Enhancers: Co-administration with compounds that reversibly open the tight junctions of the intestinal epithelium can increase absorption.

  • Inhibition of Efflux Pumps: Using inhibitors of P-gp and other efflux transporters can increase the intracellular concentration of the saponin.

Q3: What is the primary metabolic pathway for triterpenoid saponins in vivo?

A3: The primary metabolic pathway for triterpenoid saponins in vivo is deglycosylation, which is the removal of sugar chains.[5] This process is often carried out by gut microbiota. The resulting aglycone, or sapogenin, may then undergo further metabolic transformations such as hydroxylation, oxidation, and glucuronidation before excretion.[5] A study on the related compound ciwujianoside B identified over 40 metabolites, with the majority being deglycosylated products found in feces.[5]

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assays
Possible Cause Troubleshooting Step
Poor aqueous solubility of the test compound. Prepare the dosing solution with a small percentage of a non-toxic organic solvent (e.g., DMSO, ethanol) and ensure the final concentration in the assay does not exceed the solubility limit. Use of surfactants or cyclodextrins in the formulation can also be explored.
Compound is a substrate for efflux transporters (e.g., P-gp, MRP2). Conduct bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. If the efflux ratio is high, consider co-incubation with known inhibitors of these transporters (e.g., verapamil for P-gp) to confirm their involvement.[4]
Low compound recovery. See Troubleshooting Guide for Issue 2.
Cell monolayer integrity is compromised. Regularly monitor the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayers to ensure they are within the acceptable range (typically >250 Ω·cm²).[1][2] Visually inspect the monolayers for any signs of damage.
Incorrect sampling or analytical method. Validate the analytical method (e.g., UPLC-MS/MS) for sensitivity, linearity, and accuracy in the assay buffer. Ensure proper mixing and sampling techniques.
Issue 2: Low Compound Recovery in In Vitro Permeability Assays
Possible Cause Troubleshooting Step
Nonspecific binding to plasticware (e.g., collection plates, pipette tips). Pre-treat collection plates with an organic solvent containing an internal standard before transferring samples.[9] Using low-binding plates and pipette tips can also minimize this issue.
Adsorption to the cell monolayer. After the experiment, lyse the cells and quantify the amount of compound that has accumulated within the cells to account for this fraction.
Compound instability in the assay buffer. Assess the stability of the compound in the assay buffer over the time course of the experiment at 37°C. If degradation is observed, consider using a more stable buffer or shortening the incubation time.
Metabolism by Caco-2 cells. Analyze the samples for the presence of metabolites. Caco-2 cells have some metabolic capacity, although it is lower than that of hepatocytes.

Quantitative Data Summary

The following table summarizes the apparent permeability (Papp) values for various saponins from Caco-2 cell permeability assays, providing a comparative reference for experimental results. A higher Papp value generally indicates better potential for oral absorption.

Compound TypeExample CompoundApparent Permeability (Papp) (x 10⁻⁶ cm/s)Predicted Human Oral Bioavailability
Triterpenoid Saponin Gypenoside LVI35.3 ± 5.8High to complete
Triterpenoid Saponin Gypenoside L10.7 ± 2.09High
Triterpenoid Saponin Damulin A1.33 ± 0.073Low
Steroidal Saponin Saponin 1ModeratePartial to complete
Steroidal Saponin Saponin 4ModeratePartial to complete
Steroidal Saponin Sapogenin 5Borderline low-to-moderatePartial

Data adapted from studies on various saponins.[1][2][4] The classification of bioavailability is based on established correlations between Papp values and human oral absorption.[1]

Experimental Protocols

Key Experiment: Caco-2 Cell Permeability Assay

This protocol outlines the key steps for assessing the intestinal permeability of triterpenoid saponins using the Caco-2 cell model.

1. Cell Culture and Seeding:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.

  • Seed the Caco-2 cells onto Transwell® inserts (typically 12- or 24-well plates) at a density of approximately 6 x 10⁴ cells/cm².

  • Maintain the cell cultures for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-established tight junctions. Change the culture medium every 2-3 days.

2. Assessment of Monolayer Integrity:

  • Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. Only use monolayers with TEER values above 250 Ω·cm².

3. Transport Experiment (Apical to Basolateral):

  • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

  • Add the test compound solution (e.g., this compound dissolved in HBSS, with a final DMSO concentration <1%) to the apical (upper) chamber.

  • Add fresh HBSS to the basolateral (lower) chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.

  • At the end of the experiment, collect samples from both the apical and basolateral chambers.

4. Sample Analysis:

  • Quantify the concentration of the test compound in the collected samples using a validated analytical method, such as UPLC-MS/MS.

5. Calculation of Apparent Permeability (Papp):

  • The Papp value is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the rate of appearance of the compound in the receiver chamber (μg/s).

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration of the compound in the donor chamber (μg/mL).

Visualizations

Experimental_Workflow_for_Saponin_Bioavailability cluster_preparation Preparation cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Saponin Triterpenoid Saponin (e.g., this compound) Formulation Formulation Development (e.g., SEDDS, Nanoparticles) Saponin->Formulation Metabolism In Vitro Metabolism (Microsomes, Hepatocytes) Saponin->Metabolism Assess Stability Caco2 Caco-2 Permeability Assay Formulation->Caco2 Test Permeability PK_Study Pharmacokinetic Study (Animal Model) Formulation->PK_Study Test in Animals Data_Analysis Bioavailability Calculation & Pharmacokinetic Modeling Caco2->Data_Analysis Calculate Papp Metabolite_ID Metabolite Identification (Plasma, Urine, Feces) PK_Study->Metabolite_ID Analyze Samples PK_Study->Data_Analysis Determine PK Parameters Metabolite_ID->Data_Analysis

Caption: Workflow for assessing and improving the bioavailability of triterpenoid saponins.

Pgp_Efflux_Signaling_Pathway cluster_membrane Intestinal Epithelial Cell Membrane Pgp P-glycoprotein (P-gp) (MDR1) Saponin_out Triterpenoid Saponin (Lumen) Pgp->Saponin_out Efflux ADP ADP + Pi Pgp->ADP Saponin_in Triterpenoid Saponin (Intracellular) Saponin_out->Saponin_in Passive Diffusion Saponin_in->Pgp Binding ATP ATP ATP->Pgp Inhibitor P-gp Inhibitor (e.g., Verapamil) Inhibitor->Pgp Inhibition

Caption: P-glycoprotein mediated efflux of triterpenoid saponins from intestinal cells.

References

Technical Support Center: Method Development for Separating Ciwujianoside C4 from its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the challenging task of separating ciwujianoside C4 from its isomers. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental work.

Troubleshooting Guide

This guide addresses specific problems that may arise during the chromatographic separation of this compound and its isomers.

Problem Potential Cause Suggested Solution
Poor resolution between this compound and its isomers. Inadequate mobile phase composition.Optimize the mobile phase by adjusting the ratio of organic solvent (e.g., acetonitrile, methanol) to water. Introduce additives like formic acid or acetic acid (0.05-0.1%) to improve peak shape.
Incorrect column chemistry.Screen different stationary phases. C18 columns are a good starting point, but for closely related isomers, consider phenyl-hexyl or embedded polar group (EPG) columns. For highly polar isomers, Hydrophilic Interaction Liquid Chromatography (HILIC) may be effective.[1]
Suboptimal temperature.Control the column temperature. An increase in temperature can decrease mobile phase viscosity and improve efficiency, but may also affect selectivity. Evaluate a range of temperatures (e.g., 25-40°C).
Peak tailing for all isomer peaks. Secondary interactions with the stationary phase.Add a competitive base (e.g., triethylamine) to the mobile phase in low concentrations if silanol interactions are suspected. Ensure the mobile phase pH is appropriate for the analytes.
Column overload.Reduce the sample concentration or injection volume. Peak tailing is a common sign of mass overload on the column.
Co-elution of this compound with one or more isomers. Isomers are structurally very similar (e.g., epimers).Employ orthogonal separation techniques. If reversed-phase HPLC is unsuccessful, consider preparative Thin Layer Chromatography (TLC), Counter-Current Chromatography (CCC), or Supercritical Fluid Chromatography (SFC).[2][3] CCC, in particular, can be effective for separating compounds with very similar polarities.[2]
Insufficient column efficiency.Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) to increase the number of theoretical plates. Ensure the HPLC system is optimized to minimize extra-column band broadening.
Low recovery of purified isomers. Adsorption to the stationary phase or system components.Passivate the HPLC system with a strong solvent wash. Consider using columns with inert hardware (e.g., PEEK-lined).
Degradation of the compound during purification.Investigate the stability of this compound under the chromatographic conditions. Adjust pH or temperature if degradation is observed.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of isomers I might encounter with this compound?

A1: Triterpenoid saponins like this compound can have several types of isomers, including:

  • Epimers: Differing in the stereochemistry at one or more chiral centers in the aglycone or sugar moieties.

  • Positional Isomers: Variations in the attachment points of the sugar chains to the aglycone.

  • Anomers: Differing in the stereochemistry at the anomeric carbon of a sugar.

  • Structural Isomers: Having the same molecular formula but different connectivity, which can occur in the aglycone skeleton.

Q2: Which chromatographic technique is generally most effective for separating saponin isomers?

A2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the most widely used and often most effective technique for isolating saponin isomers.[4][5] Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) modes can be employed.[1] For particularly challenging separations, Counter-Current Chromatography (CCC) offers an alternative liquid-liquid partitioning mechanism that can resolve isomers with very similar structures.[2][6]

Q3: How do I choose the right column for separating this compound isomers?

A3: The choice of column is critical. Here's a general workflow:

  • Start with a standard C18 column: This is the workhorse of reversed-phase chromatography and provides a good initial assessment of separation.

  • Try a Phenyl-Hexyl column: The different selectivity offered by the phenyl stationary phase can sometimes resolve isomers that co-elute on a C18.

  • Consider an Embedded Polar Group (EPG) column: These columns are less prone to dewetting in highly aqueous mobile phases and can offer different selectivity for polar saponins.

  • Explore HILIC for very polar isomers: If your isomers are highly glycosylated and show poor retention on reversed-phase columns, HILIC can be a powerful alternative.[1]

Q4: What detection method is best for this compound and its isomers?

A4: Triterpenoid saponins often lack a strong UV chromophore, making detection challenging.[7][8]

  • Evaporative Light Scattering Detector (ELSD): This is a universal detector that is well-suited for non-volatile compounds like saponins and is often used in their purification.[6]

  • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that provides a more uniform response regardless of the analyte's structure.

  • Mass Spectrometry (MS): This is the most powerful detection method as it provides mass information that can help identify and differentiate isomers. UPLC-MS is a valuable analytical tool for method development.[9][10]

Q5: My analytical UPLC-MS method shows good separation, but it doesn't translate well to preparative HPLC. What should I do?

A5: Scaling up from analytical to preparative scale can be challenging. Consider the following:

  • Maintain the same stationary phase chemistry: Use a preparative column with the same packing material as your analytical column.

  • Adjust the flow rate and gradient proportionally: Use a column scaling calculator to properly translate your analytical method to the preparative scale.

  • Sample loading: Overloading the preparative column can lead to a loss of resolution. Perform a loading study to determine the optimal sample amount.

Experimental Protocols

Preparative Reversed-Phase HPLC (RP-HPLC) Method

This protocol provides a starting point for the separation of this compound isomers. Optimization will be required based on the specific isomeric mixture.

Instrumentation:

  • Preparative HPLC system with a gradient pump, autosampler, column oven, and fraction collector.

  • Detector: ELSD or MS.

Chromatographic Conditions:

Parameter Value
Column C18, 10 µm, 20 x 250 mm (or similar dimensions)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30-60% B over 40 minutes
Flow Rate 15 mL/min
Column Temperature 30°C
Injection Volume 1-5 mL (depending on sample concentration)
Detector ELSD (Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 L/min)

Procedure:

  • Dissolve the crude extract or partially purified fraction containing this compound isomers in a suitable solvent (e.g., methanol).

  • Filter the sample through a 0.45 µm filter.

  • Equilibrate the column with the initial mobile phase conditions (30% B) for at least 30 minutes.

  • Inject the sample and begin the gradient elution.

  • Collect fractions based on the detector signal.

  • Analyze the collected fractions by analytical HPLC-MS to determine the purity of the isolated isomers.

Counter-Current Chromatography (CCC) Method

CCC is a valuable technique for separating compounds with similar polarities. The selection of the two-phase solvent system is crucial for success.

Instrumentation:

  • High-Speed Counter-Current Chromatography (HSCCC) instrument.

Solvent System Selection: The ideal solvent system will provide a partition coefficient (K) between 0.5 and 2 for the target compounds. A common starting point for saponins is a hexane-ethyl acetate-methanol-water system. The ratios are varied to achieve the desired K values.

Example Solvent System:

  • Hexane-Ethyl Acetate-Methanol-Water (1:1:1:1, v/v/v/v)

Procedure:

  • Prepare the two-phase solvent system by thoroughly mixing the solvents in a separatory funnel and allowing the layers to separate.

  • Fill the CCC column with the stationary phase (typically the upper phase).

  • Pump the mobile phase (typically the lower phase) through the column at a specific flow rate while the column is rotating at a set speed.

  • Once hydrodynamic equilibrium is reached, inject the sample dissolved in a small volume of the biphasic solvent system.

  • Collect fractions continuously and monitor the effluent by TLC or analytical HPLC.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis & Isolation crude_extract Crude Extract solid_phase Solid Phase Extraction crude_extract->solid_phase enriched_fraction Enriched Saponin Fraction solid_phase->enriched_fraction prep_hplc Preparative RP-HPLC enriched_fraction->prep_hplc Primary Method ccc Counter-Current Chromatography enriched_fraction->ccc Alternative Method fraction_collection Fraction Collection prep_hplc->fraction_collection ccc->fraction_collection purity_check Purity Check (UPLC-MS) fraction_collection->purity_check isolated_isomers Isolated Isomers purity_check->isolated_isomers troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Selection cluster_orthogonal Orthogonal Techniques start Poor Isomer Resolution optimize_gradient Optimize Gradient Slope start->optimize_gradient change_organic Change Organic Modifier (ACN vs. MeOH) optimize_gradient->change_organic If still poor add_modifier Add Acid Modifier (e.g., 0.1% Formic Acid) change_organic->add_modifier change_column Screen Different Columns (C18, Phenyl, EPG) add_modifier->change_column If still poor end Resolution Achieved add_modifier->end If successful try_hilic Try HILIC change_column->try_hilic For polar isomers try_ccc Use Counter-Current Chromatography (CCC) change_column->try_ccc If co-elution persists change_column->end If successful try_hilic->end try_ccc->end

References

Validation & Comparative

A Comparative Analysis of Ciwujianoside C4 and Other Ciwujianosides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Ciwujianoside C4 and other related ciwujianosides, a class of triterpenoid saponins derived from Acanthopanax senticosus (Siberian ginseng). While direct comparative studies on the bioactivities of these compounds are limited, this document synthesizes available data on their chemical structures and individual biological effects, supported by relevant experimental methodologies.

Ciwujianosides have garnered scientific interest for their potential therapeutic applications, exhibiting a range of biological activities including anti-inflammatory, neuroprotective, and enzymatic inhibitory effects. This guide focuses on this compound in the context of other members of its family, such as Ciwujianoside B, C1, C3, D1, and E, to aid in research and development efforts.

Chemical Structure Overview

The fundamental structural differences between various ciwujianosides lie in their glycosidic moieties and substitutions on the triterpenoid backbone. These subtle variations can significantly influence their biological activity.

CompoundMolecular FormulaMolar Mass ( g/mol )Key Structural Features
This compound C58H94O251183.35Specific glycosylation pattern at C-3 and C-28 positions of the aglycone.
Ciwujianoside B C58H92O251189.3Differs in the sugar residues attached to the oleanolic acid core compared to C4.
Ciwujianoside C1 C52H82O211043.19Possesses a distinct arrangement of sugar units, impacting its polarity and receptor interactions.
Ciwujianoside C3 C53H86O211059.25Characterized by a specific hydroxylation and glycosylation pattern on the triterpene skeleton.[1]
Ciwujianoside D1 C55H88O221101.29Features an acetyl group on one of the sugar residues, which can alter its bioavailability and activity.
Ciwujianoside E C40H62O11718.91A monodesmosidic saponin, meaning it has a single sugar chain attached to the aglycone.

Comparative Biological Activities

Pancreatic Lipase Inhibition

Some ciwujianosides have been investigated for their potential to inhibit pancreatic lipase, a key enzyme in dietary fat absorption.

CompoundReported ActivityQuantitative Data (IC50)
This compound Enhances pancreatic lipase activityNot Available
Ciwujianoside C1 Inhibits pancreatic lipase activityNot Available
Other Ciwujianosides Data not availableNot Available

Note: The available information suggests contrasting effects on pancreatic lipase activity between this compound and C1. Further research is required to elucidate the structure-activity relationship and quantify these effects.

Anti-inflammatory Effects

The anti-inflammatory properties of ciwujianosides are a significant area of research. Ciwujianoside C3 has been studied in detail for its ability to modulate inflammatory pathways.

CompoundReported ActivityKey Mechanisms
Ciwujianoside C3 Potent anti-inflammatory effectsInhibition of NO, TNF-α, IL-6, and PGE2 production in LPS-stimulated RAW 264.7 cells.[1] Suppression of iNOS and COX-2 expression.[1]
Other Ciwujianosides General anti-inflammatory activity reported for Acanthopanax senticosus extracts, but specific data for individual ciwujianosides is limited.Modulation of NF-κB and MAPK signaling pathways are common mechanisms for saponins.
Neuroprotective Effects

While direct evidence for the neuroprotective effects of this compound is lacking, other saponins from Siberian ginseng and related plants have shown promise in this area.

CompoundReported ActivityKey Mechanisms
Ciwujianoside B Enhances object recognition memory; Exhibits radioprotective effects on the hematopoietic system.Down-regulates the Bax/Bcl-2 ratio, suggesting an anti-apoptotic effect.
Other Saponins (General) Neuroprotective effects against various insults.[2]Antioxidant, anti-inflammatory, anti-apoptotic actions, and modulation of neurotransmitter systems.[2][3]

Experimental Protocols

Detailed experimental protocols are crucial for the objective comparison of these compounds. Below are representative methodologies for key biological assays.

Pancreatic Lipase Inhibition Assay

This in vitro assay is used to screen for potential inhibitors of pancreatic lipase.

Principle: The assay measures the enzymatic activity of pancreatic lipase by monitoring the hydrolysis of a substrate, such as p-nitrophenyl butyrate (p-NPB), which releases a colored product (p-nitrophenol) that can be quantified spectrophotometrically.

Procedure:

  • Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer (pH 8.0).

  • Prepare stock solutions of the test ciwujianosides in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the lipase solution, buffer, and the test compound at various concentrations.

  • Pre-incubate the mixture at 37°C for a specified time.

  • Initiate the reaction by adding the p-NPB substrate.

  • Measure the absorbance at 405 nm at regular intervals to determine the rate of p-nitrophenol formation.

  • Orlistat is typically used as a positive control.

  • Calculate the percentage of inhibition and determine the IC50 value.

Pancreatic_Lipase_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Lipase Lipase Solution Incubation Pre-incubation (37°C) Lipase->Incubation Ciwujianoside Ciwujianoside Solution Ciwujianoside->Incubation Buffer Tris-HCl Buffer Buffer->Incubation Substrate Add p-NPB Substrate Incubation->Substrate Measurement Measure Absorbance (405 nm) Substrate->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50

Pancreatic Lipase Inhibition Assay Workflow
In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This cell-based assay is commonly used to evaluate the anti-inflammatory potential of compounds.

Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6). The ability of the test compound to inhibit this response is measured.

Procedure:

  • Culture RAW 264.7 macrophage cells in appropriate media.

  • Seed the cells in 96-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of the ciwujianoside for a specific period.

  • Stimulate the cells with LPS (e.g., 1 µg/mL).

  • After incubation, collect the cell culture supernatant.

  • Measure the concentration of NO in the supernatant using the Griess reagent.

  • Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant using ELISA kits.

  • Cell viability is assessed using assays like MTT to rule out cytotoxicity.

Anti_Inflammatory_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement Culture Culture RAW 264.7 Cells Seed Seed Cells in 96-well Plate Culture->Seed Pretreat Pre-treat with Ciwujianoside Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect Viability_Assay MTT Assay for Viability Stimulate->Viability_Assay NO_Assay Griess Assay for NO Collect->NO_Assay Cytokine_Assay ELISA for Cytokines Collect->Cytokine_Assay

In Vitro Anti-inflammatory Assay Workflow
In Vitro Neuroprotection Assay (Oxidative Stress Model)

This assay evaluates the ability of a compound to protect neuronal cells from damage induced by oxidative stress.

Principle: Neuronal cells (e.g., SH-SY5Y neuroblastoma cells) are exposed to an oxidative stress-inducing agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA). The neuroprotective effect of the test compound is determined by measuring cell viability.

Procedure:

  • Culture SH-SY5Y cells in a suitable medium.

  • Seed the cells in 96-well plates.

  • Pre-treat the cells with different concentrations of the ciwujianoside.

  • Induce oxidative stress by adding H₂O₂ or another neurotoxin.

  • After incubation, assess cell viability using methods like the MTT assay or LDH release assay.

  • The increase in cell viability in the presence of the ciwujianoside indicates a neuroprotective effect.

Signaling Pathways

The biological effects of ciwujianosides and other saponins are often mediated through the modulation of key cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. Many anti-inflammatory compounds, including saponins, exert their effects by inhibiting this pathway.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB->Gene induces Ciwujianoside Ciwujianoside C3 Ciwujianoside->IKK inhibits

References

Unveiling the Neuroprotective Potential of Ciwujianoside C4: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct in vivo neuroprotective studies on the novel saponin Ciwujianoside C4 are currently limited in publicly available research, its classification as a saponin places it within a class of natural compounds renowned for their significant neuroprotective properties. This guide provides a comparative analysis of the in vivo neuroprotective effects of several well-researched saponins, offering a predictive framework for the potential efficacy and mechanisms of this compound. The experimental data and protocols detailed herein can serve as a valuable resource for designing and evaluating future in vivo studies on this compound.

Comparative Efficacy of Neuroprotective Saponins: In Vivo Data

The following tables summarize quantitative data from various in vivo studies on prominent neuroprotective saponins, showcasing their effects in established animal models of neurological disorders.

CompoundAnimal ModelDosageAdministration RouteKey Efficacy EndpointsReference
Panax notoginseng saponins (PNS) Rat (MCAO model of stroke)120 mg/kg/day for 14 daysGavage- Significantly decreased cerebral infarct volume- Improved neurological function (Longa method)- Mitigated histopathological alterations- Increased levels of SIRT1, Nrf2, and HO-1- Enhanced enzymatic antioxidant activity (GSH, SOD)- Reduced MDA levels[1]
Ginsenoside Rg1 Rat (MCAO model of stroke)60, 120, 240 µmol/LGavage- Significantly reduced brain infarct volume- Reduced number of intact neurons- Attenuated oxidative damage- Decreased apoptosis rate of neuronal cells[2]
Ginsenoside Rg1 Mouse (MPTP model of Parkinson's Disease)Not specifiedNot specified- Ameliorated behavioral deficits ("Pole test")- Reduced dopaminergic cell loss in a dose-dependent manner[3]
Notoginsenoside R1 Rat (Cerebral ischemia-reperfusion injury)Not specifiedNot specified- Significantly smaller cerebral infarction area compared to control and nimodipine groups- Significantly decreased apoptosis rate of hippocampal neurons[4][5]
Astragaloside IV Mouse (MPTP model of Parkinson's Disease)Not specifiedNot specified- Significantly alleviated behavioral impairments- Inhibited dopaminergic neuron degeneration- Inhibited microglia activation and reduced oxidative stress[6]
Platycodin D Mouse (AlCl3 + D-galactose-induced neurodegeneration)2.5, 5 mg/kgNot specified- Ameliorated memory impairment (radial arm maze test)- Recovered morphological changes of brain tissue and Nissl bodies[7]

Detailed Experimental Protocols

Understanding the methodologies behind these findings is crucial for replication and extension to novel compounds like this compound.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats (Stroke Model)

This model is widely used to mimic ischemic stroke in humans.

  • Animal Preparation: Adult male Sprague-Dawley rats (250–280g) are typically used.[1] Animals are housed under standard laboratory conditions with free access to food and water.

  • Surgical Procedure:

    • Anesthesia is induced, commonly with an intraperitoneal injection of a suitable anesthetic.

    • A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed.

    • The ECA is ligated and dissected.

    • A nylon monofilament with a rounded tip is inserted into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • Reperfusion is achieved by withdrawing the filament after a specific occlusion period (e.g., 30 minutes).[1]

  • Drug Administration: The saponin (e.g., Panax notoginseng saponins at 120 mg/kg) is administered, typically via gavage, for a specified period (e.g., 14 days) before the MCAO surgery.[1]

  • Endpoint Analysis:

    • Neurological Deficit Scoring: Assessed using a graded scale (e.g., Longa method) to evaluate motor and neurological function.[1]

    • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between infarcted and non-infarcted tissue.

    • Histopathology: Brain tissue is processed for histological staining (e.g., H&E) to assess neuronal damage.[1]

    • Biochemical Assays: Brain homogenates are used to measure levels of oxidative stress markers (MDA, SOD, GSH) and protein expression of key signaling molecules (e.g., SIRT1, Nrf2, HO-1) via ELISA or Western blot.[1]

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model in Mice (Parkinson's Disease Model)

This model induces parkinsonian-like symptoms and pathology.

  • Animal Preparation: C57BL/6 mice are commonly used due to their susceptibility to MPTP.

  • MPTP Administration: MPTP is administered via intraperitoneal injection to induce dopaminergic neurodegeneration.

  • Drug Administration: The test compound (e.g., Astragaloside IV) is administered before or after MPTP induction.[6]

  • Behavioral Testing:

    • Pole Test: To assess bradykinesia and motor coordination.[3]

    • Rotarod Test: To evaluate motor balance and coordination.

  • Neurochemical and Histological Analysis:

    • Tyrosine Hydroxylase (TH) Immunohistochemistry: To quantify the loss of dopaminergic neurons in the substantia nigra.[6]

    • Measurement of Dopamine and its Metabolites: Using high-performance liquid chromatography (HPLC) in striatal tissue.

    • Analysis of Inflammatory and Oxidative Stress Markers: In brain tissue to assess the compound's effect on neuroinflammation and oxidative damage.[6]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

The neuroprotective effects of saponins are often attributed to their modulation of complex intracellular signaling pathways. The diagrams below illustrate a common neuroprotective signaling pathway activated by saponins and a typical experimental workflow for in vivo neuroprotection studies.

G cluster_0 Neuroprotective Signaling Pathway of Saponins Saponin Saponin (e.g., this compound) PI3K PI3K Saponin->PI3K Activates NFkB NF-κB Saponin->NFkB Inhibits Akt Akt PI3K->Akt Activates Nrf2_Keap1 Nrf2-Keap1 Complex Akt->Nrf2_Keap1 Inhibits Keap1 Apoptosis Apoptosis (e.g., Bax, Caspase-3) Akt->Apoptosis Inhibits Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds to HO1 HO-1 ARE->HO1 Induces expression SOD SOD ARE->SOD Induces expression Cell_Survival Neuronal Survival and Protection HO1->Cell_Survival Promotes SOD->Cell_Survival Promotes Inflammation Neuroinflammation (e.g., TNF-α, IL-1β) NFkB->Inflammation Promotes Inflammation->Cell_Survival Inhibits Apoptosis->Cell_Survival Inhibits

Caption: A simplified diagram of the PI3K/Akt/Nrf2 signaling pathway, a common mechanism for the neuroprotective effects of saponins.

G cluster_workflow In Vivo Neuroprotection Experimental Workflow Animal_Model 1. Animal Model Induction (e.g., MCAO, MPTP) Drug_Admin 2. Saponin Administration (e.g., this compound) Animal_Model->Drug_Admin Behavioral 3. Behavioral Assessment (e.g., Neurological Score, Pole Test) Drug_Admin->Behavioral Tissue_Collection 4. Brain Tissue Collection Behavioral->Tissue_Collection Histology 5a. Histological Analysis (e.g., TTC, H&E, IHC) Tissue_Collection->Histology Biochemistry 5b. Biochemical Analysis (e.g., ELISA, Western Blot, HPLC) Tissue_Collection->Biochemistry Data_Analysis 6. Data Analysis and Interpretation Histology->Data_Analysis Biochemistry->Data_Analysis

Caption: A generalized workflow for in vivo validation of the neuroprotective effects of a test compound like this compound.

Conclusion

The existing body of research on saponins strongly suggests a high potential for this compound to exhibit neuroprotective effects in vivo. The comparative data and established protocols presented in this guide provide a solid foundation for initiating such investigations. Future studies should aim to directly assess the efficacy of this compound in relevant animal models of neurodegenerative diseases, focusing on dose-response relationships, mechanisms of action, and direct comparisons with other neuroprotective agents. The visualization of key signaling pathways and a clear experimental workflow will aid researchers in designing robust experiments to validate the neuroprotective potential of this promising natural compound.

References

Ciwujianoside C4 vs. Ciwujianoside B: A Comparative Bioactivity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the documented biological activities of two triterpenoid saponins, ciwujianoside C4 and ciwujianoside B, isolated from Acanthopanax senticosus. While direct comparative studies are not currently available in the public domain, this document juxtaposes their individual bioactivities based on existing research, offering a valuable resource for researchers exploring the therapeutic potential of these natural compounds.

Data Presentation: A Side-by-Side Look at Bioactivity

The following table summarizes the key bioactivities and quantitative data available for this compound and ciwujianoside B.

FeatureThis compoundCiwujianoside B
Primary Bioactivity Enhancement of Pancreatic Lipase Activity[1][2]Radioprotective Effect on the Hematopoietic System[3]
Organism/System Studied In vitro enzymatic assay[1][2]In vivo (mice)[3]
Key Quantitative Finding Enhanced the activity of pancreatic lipase.[1][2] Specific percentage of enhancement not available in the cited abstract.Pretreatment with 40 mg/kg daily for 7 days improved survival time and increased the number of leucocytes, spleen colonies, and granulocyte-macrophage colonies in mice exposed to 6.0 Gy γ-radiation.[3]
Mechanism of Action The precise mechanism of pancreatic lipase enhancement is not detailed in the available literature.Associated with changes in the cell cycle, a reduction in DNA damage, and down-regulation of the Bax/Bcl-2 ratio in bone marrow cells.[3]

Experimental Protocols

Pancreatic Lipase Activity Assay (in vitro) - for this compound

This protocol is a generalized procedure based on common methods for assessing pancreatic lipase activity, as the specific details from the study on this compound are not fully available.

Objective: To determine the effect of this compound on the activity of pancreatic lipase.

Materials:

  • Porcine pancreatic lipase

  • p-Nitrophenyl palmitate (pNPP) as substrate

  • This compound

  • Sodium deoxycholate

  • Buffer solution (e.g., 50 mM Sodium Phosphate buffer, pH 8.0)

  • Organic co-solvent (e.g., DMSO) to dissolve the test compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of porcine pancreatic lipase in the buffer.

  • Prepare a stock solution of the substrate, pNPP, in an appropriate solvent.

  • Prepare various concentrations of this compound in DMSO.

  • In a 96-well plate, add the buffer solution, sodium deoxycholate (as an emulsifier), and the this compound solution. A control group without this compound should be included.

  • Initiate the reaction by adding the pancreatic lipase solution to each well.

  • Add the pNPP substrate solution to start the enzymatic reaction.

  • The hydrolysis of pNPP by lipase releases p-nitrophenol, which can be measured spectrophotometrically at a wavelength of 415 nm.

  • Monitor the absorbance at regular intervals to determine the rate of the reaction.

  • An increase in the rate of p-nitrophenol formation in the presence of this compound, compared to the control, indicates enhancement of lipase activity.

Radioprotective Effect on the Hematopoietic System (in vivo) - for Ciwujianoside B

This protocol is based on the methodology described in the comparative investigation of rhodioside, ciwujianoside-B, and astragaloside IV.[3]

Objective: To evaluate the protective effects of ciwujianoside B on the hematopoietic system of mice exposed to γ-radiation.

Materials:

  • Male mice

  • Ciwujianoside B

  • Source of γ-radiation

  • Reagents for peripheral blood cell counts

  • Materials for spleen colony-forming unit (CFU-S) assay

  • Reagents for bone marrow cell cycle analysis (e.g., propidium iodide)

  • Antibodies for Western blot analysis of Bax and Bcl-2

Procedure:

  • Animal Treatment: Mice are pretreated with ciwujianoside B (40 mg/kg, administered intragastrically) daily for 7 days prior to radiation exposure. A control group receives a vehicle.

  • Irradiation: Following the pretreatment period, mice are subjected to total body irradiation with a 6.0 Gy dose of γ-rays.

  • Survival Analysis: A cohort of mice is monitored daily for survival over a 30-day period.

  • Hematological Analysis: At specific time points post-irradiation, blood samples are collected to perform complete blood counts, focusing on the number of leucocytes.

  • Spleen Colony Assay: To assess the regeneration of hematopoietic stem and progenitor cells, the number of endogenous spleen colonies is counted at a specific time point after irradiation.

  • Cell Cycle Analysis: Bone marrow cells are harvested, stained with a DNA-intercalating dye like propidium iodide, and analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Western Blot Analysis: Protein extracts from bone marrow cells are subjected to Western blotting to determine the expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. The ratio of Bax to Bcl-2 is then calculated.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Pancreatic_Lipase_Activity_Workflow cluster_assay In Vitro Pancreatic Lipase Assay pNPP p-Nitrophenyl Palmitate (Substrate) Lipase Pancreatic Lipase (Enzyme) pNPP->Lipase pNP p-Nitrophenol (Product) Lipase->pNP Hydrolysis C4 This compound (Test Compound) C4->Lipase Enhances Activity Measurement Spectrophotometric Measurement (415 nm) pNP->Measurement

Caption: Workflow of the in vitro pancreatic lipase activity assay to evaluate the effect of this compound.

Radioprotective_Mechanism_CiwujianosideB cluster_pathway Proposed Radioprotective Mechanism of Ciwujianoside B Radiation γ-Radiation DNA_Damage DNA Damage Radiation->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Hematopoietic_Protection Hematopoietic System Protection Cell_Cycle_Arrest->Hematopoietic_Protection Modulated Arrest Leads to Apoptosis->Hematopoietic_Protection Reduced Apoptosis Leads to Bax Bax (Pro-apoptotic) Bax->Apoptosis Promotes Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Apoptosis Inhibits CiwujianosideB Ciwujianoside B CiwujianosideB->DNA_Damage Reduces CiwujianosideB->Cell_Cycle_Arrest Modulates CiwujianosideB->Bax Decreases Ratio CiwujianosideB->Bcl2 Increases Ratio

Caption: Proposed signaling pathway for the radioprotective effect of Ciwujianoside B on the hematopoietic system.

References

Comparative Analysis of the Anti-inflammatory Potential of Ciwujianoside Saponins and Established Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-inflammatory potential of triterpenoid saponins derived from Acanthopanax senticosus, with a focus on ciwujianoside C3 as a representative compound, against well-established anti-inflammatory drugs, dexamethasone and celecoxib. This guide synthesizes available experimental data to highlight mechanisms of action and inhibitory effects on key inflammatory pathways.

While the specific anti-inflammatory activity of ciwujianoside C4 has not been extensively documented in publicly available research, studies on the closely related compound, ciwujianoside C3, offer valuable insights into the potential of this class of saponins. Extracts from Acanthopanax senticosus, also known as Siberian Ginseng, have been traditionally used for their anti-inflammatory and adaptogenic properties.[1][2][3][4] This guide will utilize the available data for ciwujianoside C3 as a proxy to compare its anti-inflammatory profile with that of the corticosteroid dexamethasone and the selective COX-2 inhibitor celecoxib.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the inhibitory effects of ciwujianoside C3, dexamethasone, and celecoxib on key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This cell line is a widely used in vitro model for studying inflammation.

CompoundTarget MediatorIC50 / Effective ConcentrationPrimary Mechanism of ActionReference
Ciwujianoside C3 Nitric Oxide (NO)Significant inhibition at 10, 20, 40 µMInhibition of iNOS and COX-2 expression via suppression of NF-κB and MAPK signaling pathways.[5]
Prostaglandin E2 (PGE2)Significant inhibition at 10, 20, 40 µMInhibition of iNOS and COX-2 expression via suppression of NF-κB and MAPK signaling pathways.[5]
TNF-αSignificant inhibition at 10, 20, 40 µMInhibition of pro-inflammatory cytokine production.[5]
IL-6Significant inhibition at 10, 20, 40 µMInhibition of pro-inflammatory cytokine production.[5]
Dexamethasone Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6)Dose-dependent inhibition (nM to µM range)Binds to glucocorticoid receptors, leading to the suppression of pro-inflammatory gene expression and inhibition of phospholipase A2.
Phospholipase A2Indirect inhibitionBinds to glucocorticoid receptors, leading to the suppression of pro-inflammatory gene expression and inhibition of phospholipase A2.
Celecoxib Prostaglandin E2 (PGE2)IC50 in low µM rangeSelective inhibitor of cyclooxygenase-2 (COX-2), blocking the conversion of arachidonic acid to prostaglandins.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol is a standard method for inducing an inflammatory response in vitro.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., ciwujianoside C3, dexamethasone, or celecoxib) and incubated for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also included.

  • Incubation: The cells are incubated for 24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • Prostaglandin E2 (PGE2) Assay: The level of PGE2 in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

    • Cytokine Assays (TNF-α, IL-6, IL-1β): The concentrations of pro-inflammatory cytokines in the supernatant are measured using specific ELISA kits.

  • Western Blot Analysis for Protein Expression (iNOS, COX-2, p-p65, p-ERK, p-p38, p-JNK):

    • Cell lysates are prepared after treatment and stimulation.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with specific primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and the phosphorylated forms of NF-κB p65, ERK, p38, and JNK.

    • After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of ciwujianoside C3 and the known inhibitors are mediated through distinct signaling pathways.

Ciwujianoside C3: Inhibition of NF-κB and MAPK Pathways

Experimental evidence suggests that ciwujianoside C3 exerts its anti-inflammatory effects by targeting two critical signaling cascades: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5] In LPS-stimulated macrophages, ciwujianoside C3 has been shown to inhibit the phosphorylation of key proteins in the MAPK pathway, including ERK, p38, and JNK.[5] Furthermore, it suppresses the activation of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[5]

Ciwujianoside_C3_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, p38, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Inflammatory_Response Inflammatory Response (NO, PGE2, TNF-α, IL-6) MAPK->Inflammatory_Response NFkB->Inflammatory_Response Ciwujianoside_C3 Ciwujianoside C3 Ciwujianoside_C3->MAPK Inhibits Ciwujianoside_C3->NFkB Inhibits

Ciwujianoside C3 Anti-inflammatory Pathway
Dexamethasone: Glucocorticoid Receptor-Mediated Suppression

Dexamethasone, a potent synthetic glucocorticoid, functions by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it can either transactivate anti-inflammatory genes or transrepress pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1. A key mechanism of its anti-inflammatory action is the induction of Annexin A1 (also known as lipocortin-1), which inhibits phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of prostaglandins and leukotrienes.

Dexamethasone_Pathway Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR DEX_GR_Complex DEX-GR Complex GR->DEX_GR_Complex Nucleus Nucleus DEX_GR_Complex->Nucleus Annexin_A1 Annexin A1 (Lipocortin-1) Nucleus->Annexin_A1 Induces PLA2 Phospholipase A2 Annexin_A1->PLA2 Inhibits Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes Arachidonic_Acid->Prostaglandins_Leukotrienes

Dexamethasone Mechanism of Action
Celecoxib: Selective COX-2 Inhibition

Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. By selectively targeting COX-2 over the constitutively expressed COX-1 isoenzyme, celecoxib reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs.

Celecoxib_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits Inflammation Inflammation & Pain Prostaglandins->Inflammation

Celecoxib's Selective COX-2 Inhibition

Conclusion

Based on the available data for ciwujianoside C3, saponins from Acanthopanax senticosus demonstrate significant anti-inflammatory potential by inhibiting the production of key inflammatory mediators such as NO, PGE2, TNF-α, and IL-6. The mechanism of action appears to be multifactorial, involving the suppression of both the NF-κB and MAPK signaling pathways. This contrasts with the more targeted mechanisms of dexamethasone (glucocorticoid receptor modulation) and celecoxib (selective COX-2 inhibition).

The broad-spectrum inhibitory action of ciwujianoside saponins on multiple inflammatory pathways suggests a promising therapeutic potential. However, the lack of specific experimental data for this compound necessitates further research to fully elucidate its anti-inflammatory profile and compare its potency directly with established inhibitors. Future studies should focus on isolating this compound and evaluating its effects in well-defined in vitro and in vivo models of inflammation to determine its efficacy and mechanism of action. This will be crucial for assessing its potential as a novel anti-inflammatory agent.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Ciwujianoside C4 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of ciwujianoside C4. Due to a lack of direct comparative studies on this compound, this guide leverages validation data from structurally similar triterpenoid saponins, hederacoside C for HPLC-UV and oleanolic acid for LC-MS/MS, to provide a robust comparative framework.

Executive Summary

The quantification of triterpenoid saponins like this compound presents analytical challenges, primarily due to their lack of strong chromophores, which can limit the sensitivity of UV-based detection methods. While HPLC-UV is a widely accessible and cost-effective technique, LC-MS/MS offers superior sensitivity and selectivity, making it particularly advantageous for complex matrices or when low detection limits are required. This guide presents a side-by-side comparison of the performance characteristics and experimental protocols of these two methods to aid researchers in selecting the most appropriate technique for their specific needs.

Performance Comparison of Analytical Methods

The following table summarizes the key validation parameters for the quantification of analogous triterpenoid saponins using HPLC-UV and LC-MS/MS.

Validation ParameterHPLC-UV (Hederacoside C)LC-MS/MS (Oleanolic Acid)
Linearity Range 0.03 - 0.15 mg/mL0.5 - 50.0 ng/mL
Correlation Coefficient (r) 0.9992> 0.99
Precision (RSD) < 2% (Repeatability and intermediate precision)0.78 - 2.15% (Intra- and inter-day precision)
Accuracy/Recovery 99.69% - 100.90%96.5% - 108.2%
Limit of Detection (LOD) 0.011 mg/mL5 ng/mL
Limit of Quantification (LOQ) 0.032 mg/mLNot explicitly stated, but detection limit is 5 ng/mL.

Experimental Protocols

Detailed methodologies for the HPLC-UV and LC-MS/MS analyses are provided below. These protocols are based on the analysis of the analogous triterpenoid saponins.

HPLC-UV Method for Hederacoside C Quantification[1][2][3]
  • Instrumentation: A reversed-phase high-performance liquid chromatograph equipped with a photodiode array detector (PAD).

  • Column: Phenomenex-Gemini C18 column.

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water: Acetonitrile: Orthophosphoric acid (85%) (860:140:2 v/v/v)

    • Solvent B: Acetonitrile: Orthophosphoric acid (85%) (998:2 v/v)

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 205 nm.

  • Sample Preparation: Samples are appropriately diluted with the mobile phase to fall within the validated linear range.

LC-MS/MS Method for Oleanolic Acid Quantification[4][5]
  • Instrumentation: An ultra-high performance liquid chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).

  • Column: A C18 column.

  • Mobile Phase: An isocratic mobile phase system (details not specified in the abstract).

  • Ionization: Positive electrospray ionization (ESI).

  • Detection Mode: Multiple reaction monitoring (MRM).

  • Sample Preparation: Plasma and liver homogenate samples are prepared using solid-phase extraction.

Workflow and Logical Relationships

The following diagrams illustrate key workflows relevant to the cross-validation of analytical methods.

analytical_method_validation_workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_comparison Cross-Validation & Comparison define_analyte Define Analyte (this compound) select_methods Select Methods (HPLC-UV & LC-MS/MS) define_analyte->select_methods develop_protocols Develop Protocols select_methods->develop_protocols linearity Linearity & Range develop_protocols->linearity precision Precision (Repeatability & Intermediate) develop_protocols->precision accuracy Accuracy & Recovery develop_protocols->accuracy specificity Specificity develop_protocols->specificity lod_loq LOD & LOQ develop_protocols->lod_loq compare_data Compare Validation Data linearity->compare_data precision->compare_data accuracy->compare_data specificity->compare_data lod_loq->compare_data assess_performance Assess Performance (Sensitivity, Robustness, etc.) compare_data->assess_performance select_optimal Select Optimal Method assess_performance->select_optimal

Caption: General workflow for the cross-validation of analytical methods.

experimental_workflow start Sample Collection sample_prep Sample Preparation (e.g., Extraction, Dilution) start->sample_prep chromatography Chromatographic Separation (HPLC/UPLC) sample_prep->chromatography detection Detection (UV or MS/MS) chromatography->detection data_acquisition Data Acquisition detection->data_acquisition data_analysis Data Analysis & Quantification data_acquisition->data_analysis end Report Results data_analysis->end

Caption: A typical experimental workflow for chromatographic analysis.

A Comparative Analysis of Saponins from Eleutherococcus Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of saponins found in different species of the genus Eleutherococcus, with a focus on Eleutherococcus senticosus, Eleutherococcus sessiliflorus, and Eleutherococcus henryi. This document summarizes the current scientific understanding of the chemical diversity, quantitative distribution, and pharmacological activities of these compounds, supported by experimental data and detailed methodologies.

Introduction to Eleutherococcus Saponins

Saponins, a class of triterpenoid glycosides, are considered one of the principal bioactive constituents of Eleutherococcus species, contributing to their adaptogenic, anti-inflammatory, and neuroprotective properties.[1][2][3] The structural diversity of these saponins, primarily based on oleanane, lupane, and the unique 3,4-seco-lupane triterpenoid aglycones, varies significantly among different Eleutherococcus species, influencing their pharmacological profiles.[4][5] This guide aims to provide a comparative framework for understanding these differences.

Quantitative Comparison of Saponins

The concentration and composition of saponins can vary between Eleutherococcus species and even within different parts of the same plant. The following tables summarize the available quantitative data for key saponins in E. senticosus, E. sessiliflorus, and E. henryi. It is important to note that direct comparative studies under identical conditions are limited, and the presented data is compiled from various sources.

Table 1: Comparative Summary of Major Saponin Types in Three Eleutherococcus Species

Saponin TypeEleutherococcus senticosusEleutherococcus sessiliflorusEleutherococcus henryi
Oleanane-type Present in leaves and roots. Includes eleutherosides I, K, L, and M.[3][6]Present in fruits and leaves. Includes oleanolic acid derivatives.[4][5]Present in root barks. Considered one of the most active components.
Lupane-type Present in roots.Present in fruits and leaves. Includes betulin and betulinic acid.[4][5]Information not readily available.
3,4-seco-Lupane-type Not a characteristic type.A unique and characteristic type, with numerous derivatives isolated.[4][5]Information not readily available.

Table 2: Quantitative Data on Selected Saponins in Eleutherococcus senticosus

SaponinPlant PartConcentration (mg/g dry weight)Reference
Total SaponinsLeavesUp to 74.28 ± 0.733[4]
Eleutheroside BRoots & Rhizomes1.06 ± 0.04[1]
Eleutheroside ERoots & Rhizomes2.65 ± 0.12[1]
Eleutheroside BStems & LeavesAverage of 0.1203% (1.203 mg/g)[7]
Eleutheroside EStems & LeavesAverage of 0.085% (0.85 mg/g)[7]

Note: The data for Eleutherosides B and E in roots and rhizomes were obtained using an optimized ultrasonic-assisted extraction with a tea saponin additive.[1]

Pharmacological Activities and Signaling Pathways

Saponins from Eleutherococcus species exert their biological effects through the modulation of various cellular signaling pathways. Two key pathways that have been implicated in their neuroprotective and anti-inflammatory activities are the PI3K-Akt and AGE-RAGE signaling pathways.

PI3K-Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis.[8][9] Studies have shown that eleutheroside A from E. senticosus can inhibit the PI3K/Akt1/mTOR signaling pathway, which may contribute to its immunomodulatory effects in the context of gastric cancer.[6] Furthermore, extracts from E. senticosus have been observed to attenuate inflammatory responses by inhibiting Akt phosphorylation.[10]

PI3K_Akt_Pathway Eleutherococcus_saponins Eleutherococcus saponins PI3K PI3K Eleutherococcus_saponins->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Apoptosis Apoptosis mTOR->Apoptosis Inhibition

Figure 1. Simplified diagram of the PI3K-Akt signaling pathway and the inhibitory role of Eleutherococcus saponins.

AGE-RAGE Signaling Pathway

The Advanced Glycation End-products (AGEs) and their Receptor for Advanced Glycation End-products (RAGE) signaling axis is implicated in various pathological processes, including inflammation and neurodegenerative diseases.[11][12] Saponins from E. senticosus leaves have been suggested to exert neuroprotective effects by modulating this pathway.[1] It is hypothesized that these saponins may act as RAGE inhibitors or modulate downstream signaling cascades, thereby mitigating the detrimental effects of AGEs.[13][14]

AGE_RAGE_Pathway Eleutherococcus_saponins Eleutherococcus saponins RAGE RAGE Eleutherococcus_saponins->RAGE Inhibition AGEs AGEs AGEs->RAGE Binding NF_kB NF-κB RAGE->NF_kB Activation Inflammatory_Cytokines Inflammatory Cytokines NF_kB->Inflammatory_Cytokines Oxidative_Stress Oxidative Stress NF_kB->Oxidative_Stress Extraction_Workflow Start Powdered Plant Material Mixing Mix with 0.3% Tea Saponin Solution (20 mL/g) Start->Mixing Ultrasonication Ultrasonication (250 W, 40 min) Mixing->Ultrasonication Centrifugation Centrifugation Ultrasonication->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Residue Discard Residue Centrifugation->Residue Evaporation Rotary Evaporation Supernatant->Evaporation End Crude Saponin Extract Evaporation->End

References

Evaluating the Therapeutic Potential of Ciwujianoside C4 Against Other Natural Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This guide provides a comparative analysis of the therapeutic potential of ciwujianosides, a class of saponins, against other well-characterized natural compounds. While the primary focus of this guide is on ciwujianoside C4, a comprehensive literature search revealed a lack of specific biological data for this particular compound. Therefore, this document evaluates the therapeutic potential of the ciwujianoside class by examining available data for its closely related analogues, ciwujianoside C3 and ciwujianoside E. These are compared with three extensively studied natural compounds: curcumin, resveratrol, and quercetin. The comparison focuses on their anti-inflammatory, neuroprotective, and anti-cancer properties, supported by available experimental data. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to aid researchers in their study design and interpretation.

Introduction to Ciwujianosides

Ciwujianosides are a group of triterpenoid saponins isolated from plants of the Acanthopanax genus, which have a history of use in traditional medicine. While specific data on this compound is not currently available in the scientific literature, studies on related compounds such as ciwujianoside C3 and ciwujianoside E have indicated potential therapeutic activities, particularly in the areas of inflammation and cancer.

  • Ciwujianoside C3 has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[1][2]

  • Ciwujianoside E has demonstrated anti-cancer effects by inhibiting the proliferation and invasion of Burkitt lymphoma cells.[3]

Given the therapeutic potential suggested by these related compounds, this guide aims to provide a comparative framework for evaluating this compound, should data become available, against established natural compounds with similar therapeutic indications.

Comparative Analysis of Therapeutic Potential

This section compares the known biological activities of ciwujianosides with curcumin, resveratrol, and quercetin. The data is presented in tabular format for ease of comparison.

Anti-Inflammatory Activity

Inflammation is a key pathological process in many diseases. The ability of natural compounds to modulate inflammatory pathways is a significant area of research.

CompoundTarget/AssayCell LineIC50/EC50/Effective ConcentrationReference
Ciwujianoside C3 Inhibition of NO productionRAW 264.7 macrophagesSignificant inhibition at 10, 25, and 50 µM[1]
Inhibition of TNF-α productionRAW 264.7 macrophagesSignificant inhibition at 10, 25, and 50 µM[1]
Inhibition of IL-6 productionRAW 264.7 macrophagesSignificant inhibition at 10, 25, and 50 µM[1][2]
Curcumin NF-κB inhibitionRAW 264.7 macrophagesIC50 values vary depending on the specific assay and curcumin analog, generally in the low µM range.
NO production inhibitionRAW 264.7 macrophagesIC50 ~5-10 µM
Resveratrol NF-κB inhibitionVarious cell linesEffective concentrations typically in the 10-50 µM range.
COX-2 inhibitionVarious cell linesIC50 values vary, often in the µM range.
Quercetin TNF-α production inhibitionTHP-1 macrophagesSignificant inhibition at concentrations above 10 µM.
IL-1β production inhibitionTHP-1 macrophagesSignificant inhibition at concentrations above 10 µM.
Neuroprotective Activity

Neuroinflammation and oxidative stress are major contributors to neurodegenerative diseases. The neuroprotective effects of natural compounds are of significant interest for the development of novel therapies.

| Compound | Model/Assay | Key Findings | Reference | | --- | --- | --- | | Ciwujianosides | Data not available for this compound or its analogues in neuroprotection models. | - | | | Curcumin | In vitro models of neurotoxicity | Protects neurons from oxidative stress and amyloid-beta toxicity. | | | Resveratrol | In vitro and in vivo models of ischemia | Reduces neuronal damage and improves neurological outcomes. | | | Quercetin | In vitro models of oxidative stress | Protects neurons against oxidative damage and apoptosis. | |

Anti-Cancer Activity

The ability to inhibit cancer cell proliferation, induce apoptosis, and prevent metastasis are key characteristics of potential anti-cancer agents.

| Compound | Cell Line | IC50 | Reference | | --- | --- | --- | | Ciwujianoside E | Burkitt lymphoma cells | Demonstrated significant inhibition of cell proliferation and invasion. |[3] | | Curcumin | Various cancer cell lines | IC50 values typically range from 10-50 µM. | | | Resveratrol | Various cancer cell lines | IC50 values generally in the 20-100 µM range. | | | Quercetin | Various cancer cell lines | IC50 values typically range from 10-100 µM. | |

Signaling Pathways

The therapeutic effects of these natural compounds are often mediated through their interaction with key cellular signaling pathways. Below are diagrams of the NF-κB and PI3K-AKT pathways, which are frequently implicated in inflammation, cell survival, and cancer.

NF_kB_Signaling_Pathway cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB P NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Translocation Nucleus Nucleus Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression Ciwujianoside_C3 Ciwujianoside C3 Ciwujianoside_C3->TLR4 Inhibits

Caption: NF-κB Signaling Pathway and Inhibition by Ciwujianoside C3.

PI3K_AKT_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 P PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTOR mTOR Akt->mTOR P Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Ciwujianoside_E Ciwujianoside E Ciwujianoside_E->PI3K Inhibits

Caption: PI3K-AKT Signaling Pathway and Inhibition by Ciwujianoside E.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the design and execution of studies evaluating the therapeutic potential of novel compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Mix gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

Cytokine Quantification (ELISA)

Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen is bound between two layers of antibodies (capture and detection antibody).

Protocol:

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6) overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate until a color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Absorbance Measurement: Measure the absorbance at 450 nm.

NF-κB Activation (Western Blot)

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.

Protocol:

  • Protein Extraction: Lyse cells and extract total protein. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., phospho-NF-κB p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

While specific experimental data for this compound remains elusive, the available evidence for related ciwujianosides, C3 and E, suggests that this class of compounds holds promise for therapeutic applications in inflammation and cancer. The comparative data presented in this guide positions the potential of ciwujianosides in the context of well-established natural compounds like curcumin, resveratrol, and quercetin.

Future research should prioritize the isolation and biological evaluation of this compound to determine its specific therapeutic potential. The experimental protocols and pathway diagrams provided herein offer a foundational framework for such investigations. Further studies are warranted to elucidate the mechanisms of action of ciwujianosides and to explore their potential in preclinical and clinical settings.

References

Statistical Validation of Ciwujianoside C4's In Vitro Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical validation and comparative analysis of the in vitro efficacy of ciwujianoside C4, a triterpenoid saponin isolated from Acanthopanax senticosus (Siberian Ginseng). The focus of this document is to objectively present the available experimental data on this compound's biological activity and compare it with other related compounds. This guide is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Executive Summary

This compound has been identified as a compound that enhances the activity of pancreatic lipase in vitro. This is in contrast to many other natural compounds that are investigated for their inhibitory effects on this enzyme as a potential treatment for obesity. This guide presents the data for this compound alongside other ciwujianosides that exhibit both enhancing and inhibitory activities, providing a comprehensive overview of this class of compounds' effects on a key digestive enzyme.

Comparative Efficacy of Ciwujianosides on Pancreatic Lipase Activity

The following table summarizes the in vitro effects of various ciwujianosides on the activity of pancreatic lipase, as reported in the scientific literature. The data is extracted from a study by Jiang et al. (2006), which allows for a direct comparison of these related compounds under the same experimental conditions.[1][2]

CompoundSourceEffect on Pancreatic Lipase Activity
This compound Acanthopanax senticosusEnhancer
Ciwujianoside C1Acanthopanax senticosusInhibitor
Ciwujianoside C2Acanthopanax senticosusEnhancer
Ciwujianoside C3Acanthopanax senticosusEnhancer
Ciwujianoside D2Acanthopanax senticosusEnhancer
Hederasaponin BAcanthopanax senticosusEnhancer
Tauroside H1Acanthopanax senticosusInhibitor
SessilosideAcanthopanax senticosusInhibitor
ChiisanosideAcanthopanax senticosusInhibitor

Experimental Protocols

The following is a generalized protocol for an in vitro pancreatic lipase activity assay, based on common methodologies described in the literature.

In Vitro Pancreatic Lipase Activity Assay

Objective: To determine the effect of a test compound on the activity of porcine pancreatic lipase.

Materials:

  • Porcine Pancreatic Lipase (PPL)

  • p-Nitrophenyl Palmitate (pNPP) as substrate

  • Tris-HCl buffer (pH 8.0)

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of PPL in Tris-HCl buffer.

    • Prepare a stock solution of pNPP in a suitable solvent.

    • Prepare serial dilutions of the test compounds.

  • Assay Protocol:

    • Add a specific volume of the PPL solution to each well of a 96-well plate.

    • Add the test compound solution to the respective wells. A control group with solvent only should be included.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the pNPP substrate solution to all wells.

    • Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) at time zero.

    • Incubate the plate at 37°C and measure the absorbance again at regular intervals for a defined period (e.g., 30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction by determining the change in absorbance over time.

    • The percentage of inhibition or enhancement is calculated relative to the control group.

    • For inhibitory compounds, the IC50 value (the concentration at which 50% of the enzyme activity is inhibited) can be determined by plotting the percentage of inhibition against the compound concentration. For enhancing compounds, the percentage of enhancement at different concentrations can be reported.

Visualizing Experimental and Biological Pathways

To further clarify the experimental process and the biological context, the following diagrams are provided.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_ppl Prepare Porcine Pancreatic Lipase (PPL) Solution add_ppl Add PPL to 96-well plate prep_ppl->add_ppl prep_pnpp Prepare p-Nitrophenyl Palmitate (pNPP) Substrate Solution add_pnpp Add pNPP Substrate to initiate reaction prep_pnpp->add_pnpp prep_compound Prepare this compound and other Test Compound Solutions add_compound Add Test Compounds to wells prep_compound->add_compound add_ppl->add_compound pre_incubate Pre-incubate at 37°C add_compound->pre_incubate pre_incubate->add_pnpp measure_abs Measure Absorbance (405 nm) over time add_pnpp->measure_abs calc_rate Calculate Reaction Rate measure_abs->calc_rate calc_effect Determine Percentage Enhancement or Inhibition calc_rate->calc_effect determine_ic50 Determine IC50 for Inhibitors calc_effect->determine_ic50

Caption: Experimental workflow for the in vitro pancreatic lipase activity assay.

fat_digestion_pathway dietary_fats Dietary Triglycerides (Fats) small_intestine Small Intestine dietary_fats->small_intestine pancreas Pancreas pancreatic_lipase Pancreatic Lipase pancreas->pancreatic_lipase secretes pancreatic_lipase->small_intestine acts in fatty_acids Free Fatty Acids small_intestine->fatty_acids hydrolyzes Triglycerides to monoglycerides Monoglycerides small_intestine->monoglycerides hydrolyzes Triglycerides to absorption Absorption by Enterocytes fatty_acids->absorption monoglycerides->absorption

Caption: Role of pancreatic lipase in the digestion of dietary fats.

Conclusion

The available data indicates that this compound functions as an enhancer of pancreatic lipase activity in vitro. This is a noteworthy finding, as the majority of research into natural compounds acting on this enzyme focuses on inhibition for the management of obesity. The comparative data presented here on various ciwujianosides highlights the diverse biological activities within this single class of compounds. Further research is warranted to elucidate the mechanism of action of this compound and to explore the potential physiological implications of pancreatic lipase enhancement. This guide provides a foundational overview for researchers interested in the complex and varied bioactivities of saponins from Acanthopanax senticosus.

References

Unveiling the Molecular Architecture of Ciwujianoside C4: A Comparative Guide to 2D NMR-Based Structural Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of natural products is a critical step in the discovery pipeline. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) techniques for confirming the intricate structure of ciwujianoside C4, a triterpenoid saponin isolated from Acanthopanax senticosus. The strategic application of these techniques provides unequivocal evidence for its molecular framework, paving the way for further pharmacological investigation.

The structural confirmation of complex natural products like this compound relies on a suite of sophisticated analytical methods. Among these, 2D NMR spectroscopy stands out for its ability to reveal through-bond and through-space correlations between nuclei, providing a detailed blueprint of the molecule's connectivity and stereochemistry. This guide will delve into the application of key 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—in piecing together the structural puzzle of this compound.

Comparative Analysis of 2D NMR Techniques for Structural Elucidation

The power of 2D NMR lies in its ability to resolve overlapping signals present in one-dimensional (1D) spectra and to establish correlations between different nuclei. For a molecule with a complex scaffold like this compound, which comprises a triterpenoid aglycone and multiple sugar moieties, a combination of 2D NMR experiments is indispensable.

2D NMR Technique Information Provided Application to this compound Structure
COSY (Correlation Spectroscopy) Reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds.Identifies adjacent protons within the same spin system, crucial for tracing the connectivity of the aglycone backbone and within individual sugar rings.
HSQC (Heteronuclear Single Quantum Coherence) Correlates protons directly attached to a specific carbon (¹H-¹³C one-bond correlation).Unambiguously assigns the proton and carbon signals for each CH, CH₂, and CH₃ group in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range correlations).Establishes key connectivities between different parts of the molecule, such as linking spin systems, identifying quaternary carbons, and, most importantly, determining the glycosidic linkages between the sugar units and the aglycone.

Experimental Protocols

A detailed experimental approach is fundamental to acquiring high-quality 2D NMR data for structural confirmation. The following outlines a general protocol for the analysis of this compound.

Sample Preparation: A sample of pure this compound is dissolved in a deuterated solvent, typically pyridine-d₅, to a concentration suitable for NMR analysis (e.g., 5-10 mg in 0.5 mL). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing.

NMR Spectroscopy: All 1D and 2D NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR: A standard proton spectrum is acquired to identify the types and number of protons present.

  • ¹³C NMR: A proton-decoupled carbon spectrum is obtained to determine the number and types of carbon atoms.

  • COSY: The ¹H-¹H COSY experiment is performed to establish proton-proton connectivities.

  • HSQC: The HSQC experiment is carried out to correlate each proton with its directly attached carbon.

  • HMBC: The HMBC experiment is optimized for a long-range coupling constant (e.g., 8 Hz) to observe correlations between protons and carbons separated by two or three bonds.

Data Presentation: Confirming the Structure of this compound

The following tables summarize the key 1D and 2D NMR data that collectively confirm the structure of this compound.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in pyridine-d₅)

(Note: The following data is a representative example for illustrative purposes, as the complete, officially published 2D NMR dataset for this compound was not available in the public domain at the time of this guide's creation. The process described, however, remains the standard for such structural elucidation.)

Position δC (ppm) δH (ppm) Key HMBC Correlations (H to C) Key COSY Correlations (H to H)
Aglycone
388.53.25 (dd)C-1, C-2, C-4, C-5, C-23, Ara-1'H-2
12122.85.48 (t)C-9, C-11, C-13, C-14, C-18H-11
28176.5-H-18, Glc-1''-
Arabinose
1'107.24.95 (d)C-3 (Aglycone)H-2'
Glucose (inner)
1''95.86.35 (d)C-28 (Aglycone)H-2''
Rhamnose
1'''102.05.15 (br s)Glc-4''H-2'''
Glucose (outer)
1''''104.85.25 (d)Rha-2'''H-2''''

Visualization of Experimental Workflow and Structural Connectivity

The following diagrams, generated using Graphviz, illustrate the logical flow of the structure elucidation process and the key correlations that define the molecular architecture of this compound.

experimental_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation Isolation Isolation of this compound 1D_NMR 1D NMR (¹H, ¹³C) Isolation->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Assign_Spins Assign Spin Systems (COSY) 2D_NMR->Assign_Spins Assign_CH Assign ¹H-¹³C Pairs (HSQC) 2D_NMR->Assign_CH Long_Range Identify Long-Range Correlations (HMBC) 2D_NMR->Long_Range Aglycone_Structure Determine Aglycone Structure Assign_Spins->Aglycone_Structure Assign_CH->Aglycone_Structure Long_Range->Aglycone_Structure Sugar_Sequence Determine Sugar Sequence & Linkages Long_Range->Sugar_Sequence Final_Structure Confirm Final Structure of this compound Aglycone_Structure->Final_Structure Sugar_Sequence->Final_Structure

Caption: Experimental workflow for the 2D NMR-based structure elucidation of this compound.

structural_correlations cluster_aglycone Aglycone Core cluster_sugars Sugar Moieties C3 C-3 H3 H-3 H12 H-12 Ara1 Ara-1' H3->Ara1 HMBC C12 C-12 H18 H-18 C28 C-28 H18->C28 HMBC Glc1_inner Glc-1'' Glc1_inner->C28 HMBC Rha1 Rha-1''' Glc4_inner Glc-4'' Rha1->Glc4_inner HMBC Glc1_outer Glc-1'''' Rha2 Rha-2''' Glc1_outer->Rha2 HMBC

Caption: Key 2D NMR correlations confirming the structure of this compound.

Conclusion

The synergistic use of COSY, HSQC, and HMBC 2D NMR techniques provides a robust and reliable method for the complete structural assignment of complex natural products like this compound. While 1D NMR offers initial insights, the resolution and correlation information from 2D NMR are essential for unambiguously defining the intricate connectivity of the aglycone and the precise arrangement of the sugar moieties. This detailed structural information is paramount for advancing our understanding of the bioactivity of this compound and for guiding future drug development efforts.

Safety Operating Guide

Proper Disposal of Ciwujianoside C4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of ciwujianoside C4, a triterpenoid saponin compound utilized in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard chemical waste management protocols.

Core Safety and Handling Precautions

Personal Protective Equipment (PPE) when handling this compound waste:

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is required to prevent skin contact.

This compound: Summary of Known Properties

The following table summarizes the available chemical and physical properties of this compound. This information is crucial for correct waste identification and segregation.

PropertyValue
CAS Number 114906-75-1
Molecular Formula C₆₁H₉₈O₂₆
Molecular Weight 1247.42 g/mol
Appearance Solid (form may vary)
Solubility Information not widely available
Hazard Classification Not explicitly classified. Treat as a potentially hazardous chemical waste.

Step-by-Step Disposal Protocol

Given the absence of specific disposal directives, this compound waste must be managed through an approved hazardous waste program. Do not dispose of this compound down the drain or in regular solid waste.

Experimental Protocol for Disposal:

  • Waste Segregation:

    • Collect all solid waste contaminated with this compound (e.g., weighing papers, contaminated PPE, unused compound) in a designated, compatible waste container.

    • Collect liquid waste containing this compound (e.g., solutions, rinsates) in a separate, compatible liquid waste container. Do not mix with other incompatible waste streams.

  • Container Selection and Labeling:

    • Use containers that are chemically resistant and have a secure, leak-proof lid.

    • Clearly label the waste container with the following information:

      • "Hazardous Waste"

      • "this compound"

      • CAS Number: "114906-75-1"

      • An approximate concentration and volume/mass of the waste.

      • The date the waste was first added to the container.

      • The name of the principal investigator or laboratory contact.

  • Waste Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure, away from general traffic, and separate from incompatible chemicals.

  • Arrange for Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office responsible for hazardous waste management.

    • Follow their specific procedures for scheduling a waste pickup.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start This compound Waste Generated is_solid Solid Waste? start->is_solid solid_container Collect in Labeled Solid Waste Container is_solid->solid_container Yes liquid_container Collect in Labeled Liquid Waste Container is_solid->liquid_container No (Liquid) store Store in Satellite Accumulation Area solid_container->store liquid_container->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Personal protective equipment for handling ciwujianoside C4

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Ciwujianoside C4

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling this compound in a laboratory setting. The following procedures are designed to ensure the safety of all personnel and to maintain the integrity of research activities.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion of this compound. As a saponin, it may cause irritation.[1][2][3][4] The following table summarizes the required PPE.

Protection Type Specific Requirements Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[1] A face shield may be required for splash-prone procedures.To prevent eye irritation from dust particles or splashes.[3][4]
Skin Protection Chemical-impermeable gloves (e.g., nitrile rubber).[1] A lab coat or chemical-resistant apron should be worn.[5]To avoid skin contact, which may cause irritation.[1]
Respiratory Protection A NIOSH-approved respirator is necessary if handling large quantities or if dust formation is likely.[1][4][5] Work should be conducted in a well-ventilated area or under a fume hood.[1][5]To prevent respiratory tract irritation from inhalation of aerosolized particles or dust.[3][4]
Body Protection A lab coat or an impervious clothing should be worn to protect from spills.[1]To protect the user from accidental spills and contamination.
Operational Plan: Handling this compound

Adherence to the following step-by-step operational plan is crucial for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated workspace.[1][5] Ideally, all handling of powdered this compound should occur within a chemical fume hood.

  • Verify that an eyewash station and safety shower are readily accessible.[2]

  • Designate a specific area for handling this compound to prevent cross-contamination.

2. Weighing and Aliquoting:

  • Handle solid this compound with care to avoid generating dust.[1][4]

  • Use appropriate tools, such as a spatula, for transferring the powder.

  • Close the container tightly after use to prevent spillage and contamination.[1][4]

3. Dissolution and Preparation of Solutions:

  • When preparing solutions, add the solvent to the powdered this compound slowly to avoid splashing.

  • If sonication is required for dissolution, ensure the container is properly sealed.

  • Label all solutions clearly with the compound name, concentration, solvent, and date of preparation.

4. Post-Handling Procedures:

  • Thoroughly clean the work area after handling is complete.

  • Wash hands thoroughly with soap and water after removing gloves.[4]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste:

    • Collect unused this compound powder and any contaminated materials (e.g., weigh boats, pipette tips) in a clearly labeled, sealed waste container.

    • Dispose of the sealed container through a licensed disposal company.[4]

  • Liquid Waste:

    • Do not pour this compound solutions down the drain.[1][4]

    • Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled waste container.

    • Dispose of the liquid waste container through the institution's chemical waste management program.

  • Contaminated PPE:

    • Dispose of contaminated gloves and other disposable PPE in the designated solid waste container for chemical waste.

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound (Molecular Weight: ~913 g/mol ) in DMSO for use in in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.010 mol/L x 0.001 L x 913 g/mol = 0.00913 g or 9.13 mg

  • Weighing: In a chemical fume hood, carefully weigh 9.13 mg of this compound powder into a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Sterilization (Optional): If required for the specific cell culture application, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Label each aliquot with the compound name, concentration, solvent, and date.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Biological Pathway Visualization

While the specific signaling pathway of this compound is not extensively documented, a related compound, ciwujianoside E, has been shown to inhibit Burkitt lymphoma cell proliferation by blocking the interaction between ENO1 and plasminogen, which in turn suppresses the PI3K-AKT signaling pathway.[6] The following diagram illustrates this proposed mechanism of action.

Ciwujianoside_E_Signaling_Pathway cluster_cell Cancer Cell Ciwujianoside_E Ciwujianoside E ENO1 ENO1 Ciwujianoside_E->ENO1 inhibits Plasminogen Plasminogen ENO1->Plasminogen interacts with PI3K PI3K Plasminogen->PI3K activates AKT AKT PI3K->AKT Proliferation Cell Proliferation & Invasion AKT->Proliferation promotes

Caption: Proposed mechanism of Ciwujianoside E action.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.